Antimycin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFUZWRFRDZJC-SBOOETFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O9 | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058668 | |
| Record name | Antimycin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998), White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimycin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19037 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. | |
| Record name | ANTIMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
1397-94-0, 116095-18-2, 642-15-9 | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanoic acid, 3-methyl-, (2R,3S,6S,7R,8R)-3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116095-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001397940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimycin A1b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimycin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-formamidosalicylamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-[(3-Formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMYCIN A1B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G3NMU1TS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANTIMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
300.2 °F (EPA, 1998), 139-140 °C | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANTIMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Antimycin A on Mitochondrial Complex III: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent and widely utilized inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c oxidoreductase.[1][2] Its high specificity and affinity have made it an invaluable tool in mitochondrial research, enabling the elucidation of the intricate mechanisms of cellular respiration and the consequences of its disruption. This technical guide provides a comprehensive overview of the mechanism of action of this compound on Complex III, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Mechanism of Action: Inhibition of the Q-Cycle
The primary mechanism of this compound involves its specific binding to the Qi site of the cytochrome b subunit within Complex III.[1][2] This binding event physically obstructs the transfer of electrons from the low-potential heme bH to ubiquinone, effectively stalling a critical step in the proton-motive Q-cycle.[3]
The Q-cycle is a fundamental process within Complex III that couples electron transfer from ubiquinol (B23937) (CoQH2) to cytochrome c with the translocation of protons across the inner mitochondrial membrane. In its normal operation, a molecule of ubiquinol binds to the Qo site and transfers one electron to the high-potential chain (Rieske iron-sulfur protein and cytochrome c1) and the other to the low-potential chain (cytochromes bL and bH). The electron passed to the low-potential chain is ultimately used to reduce a molecule of ubiquinone at the Qi site.
This compound's blockade of the Qi site leads to several critical downstream effects:
-
Interruption of the Electron Transport Chain: The flow of electrons through Complex III is halted, preventing the subsequent reduction of cytochrome c and the transfer of electrons to Complex IV.[1]
-
Collapse of the Mitochondrial Membrane Potential (ΔΨm): The cessation of proton pumping by Complex III leads to a rapid dissipation of the proton gradient across the inner mitochondrial membrane, resulting in a loss of the mitochondrial membrane potential.[4][5]
-
Decreased ATP Synthesis: The collapse of the proton-motive force deprives ATP synthase (Complex V) of the energy required to produce ATP, leading to a cellular energy deficit.[1]
-
Increased Production of Reactive Oxygen Species (ROS): The backup of electrons within the Q-cycle, specifically at the Qo site, increases the lifetime of the unstable semiquinone intermediate. This semiquinone can then react with molecular oxygen to generate superoxide (B77818) radicals (O2•−), a primary reactive oxygen species.[6][7]
Quantitative Data on this compound Inhibition
The potency of this compound as a Complex III inhibitor has been quantified through various experimental approaches. The following tables summarize key quantitative data.
| Parameter | Value | Cell/System | Reference |
| IC50 | 38 nM | Isolated rat liver mitochondria | [1] |
| Ki | 0.033 ± 0.00027 nM | Porcine bc1 complex (succinate-cytochrome c reductase) | [8] |
| KD | ~30 pM | Mitochondrial bc1 complex | [9] |
Table 1: Inhibitory Constants of this compound on Complex III. IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and KD (dissociation constant) values demonstrate the high affinity of this compound for Complex III.
| Parameter Measured | Effect of this compound | Cell Type | Concentration | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent decrease | ARPE-19 cells | 4-hour exposure | [4] |
| Oxygen Consumption Rate (OCR) | ~50% inhibition | HepG2 cells | 10 nM | [6] |
| Superoxide Production | ~4-fold increase | HepG2 cells | 10 nM (48 hours) | [6] |
Table 2: Cellular Effects of this compound. This table highlights the functional consequences of Complex III inhibition by this compound on key mitochondrial parameters.
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway: The Q-Cycle and this compound Inhibition
Caption: The Q-cycle within Complex III and the inhibitory action of this compound at the Qi site.
Experimental Workflow: Studying the Effects of this compound
Caption: A typical experimental workflow for investigating the effects of this compound on mitochondrial function.
Detailed Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To measure the oxygen consumption rate (OCR) and assess mitochondrial function in live cells upon treatment with this compound.
Materials:
-
Seahorse XF Analyzer (e.g., XFe24 or XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cultured cells of interest
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[11]
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 37°C incubator for 1 hour.[12]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and this compound. For experiments specifically investigating this compound, it can be injected alone or as the final inhibitor.[12]
-
Seahorse Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by OCR after the sequential injection of the inhibitors.[13]
-
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of this compound will be observed as a sharp decrease in OCR.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
Objective: To qualitatively and quantitatively assess changes in mitochondrial membrane potential in response to this compound treatment using the fluorescent probe JC-1.
Materials:
-
JC-1 dye
-
Cultured cells
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Cell culture medium and PBS
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired duration. Include an untreated control and a positive control treated with CCCP.[14]
-
JC-1 Staining:
-
Prepare a working solution of JC-1 in pre-warmed cell culture medium (typically 1-10 µM).
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[15]
-
-
Washing: After incubation, remove the staining solution and wash the cells with warm PBS or assay buffer to remove excess dye.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.[14]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. Quantify the shift from red to green fluorescence as an indicator of depolarization.[15]
-
Plate Reader: Measure the fluorescence intensity at both red and green emission wavelengths and calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[16]
-
Measurement of Mitochondrial Superoxide Production
Objective: To quantify the production of superoxide radicals in mitochondria following treatment with this compound.
Materials:
-
MitoSOX™ Red or other mitochondrial superoxide-specific fluorescent probes (e.g., Amplex Red with horseradish peroxidase and SOD for H2O2 measurement from isolated mitochondria)[17]
-
Cultured cells or isolated mitochondria
-
Flow cytometer or fluorescence microscope
-
HBSS (Hank's Balanced Salt Solution) or appropriate buffer
Protocol (using MitoSOX™ Red for live cells):
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and for the specified time.
-
Probe Loading:
-
Prepare a working solution of MitoSOX™ Red in warm HBSS or cell culture medium (typically 5 µM).
-
Remove the treatment medium, wash the cells, and incubate with the MitoSOX™ Red solution for 10-30 minutes at 37°C, protected from light.[18]
-
-
Washing: Wash the cells gently with warm buffer to remove any unbound probe.[18]
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.[18]
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope. Quantify the fluorescence intensity in the mitochondrial regions.[18]
-
In Vitro Complex III Activity Assay (Cytochrome c Reductase Assay)
Objective: To directly measure the enzymatic activity of Complex III in isolated mitochondria and determine the inhibitory effect of this compound.
Materials:
-
Isolated mitochondria
-
Spectrophotometer or plate reader capable of measuring absorbance at 550 nm
-
Assay buffer (e.g., potassium phosphate (B84403) buffer with magnesium chloride)
-
Reduced Coenzyme Q (e.g., decylubiquinol) as the substrate
-
Cytochrome c (oxidized)
-
This compound
-
Potassium cyanide (KCN) and Rotenone (to inhibit Complexes IV and I, respectively)[19]
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.[20]
-
Reaction Mixture: Prepare a reaction mixture in a cuvette or microplate well containing assay buffer, cytochrome c, rotenone, and KCN.
-
Inhibitor Addition: For the inhibited sample, add a known concentration of this compound to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the substrate (reduced Coenzyme Q).
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The rate of increase in absorbance corresponds to the rate of cytochrome c reduction, which is a direct measure of Complex III activity.[21]
-
Calculation: Calculate the specific activity of Complex III (e.g., in nmol of cytochrome c reduced/min/mg of mitochondrial protein) and determine the percentage of inhibition by this compound.
Conclusion
This compound remains a cornerstone for studying mitochondrial bioenergetics. Its well-defined mechanism of action on Complex III provides a reliable method to induce mitochondrial dysfunction and investigate the ensuing cellular responses. The detailed protocols and quantitative data presented in this guide offer researchers a robust framework for utilizing this compound to explore the critical role of mitochondrial respiration in health and disease, and to evaluate the potential of novel therapeutic strategies targeting mitochondrial function. The provided visualizations serve to clarify the complex interactions and experimental designs inherent in this field of study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tabaslab.com [tabaslab.com]
- 11. agilent.com [agilent.com]
- 12. content.protocols.io [content.protocols.io]
- 13. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. tribioscience.com [tribioscience.com]
- 21. abcam.com [abcam.com]
Antimycin A's Role in Mitochondrial Respiration: A Technical Guide
Executive Summary: Antimycin A is a potent and specific inhibitor of mitochondrial respiration, widely utilized in research to study bioenergetics, cell death, and oxidative stress. Its canonical mechanism involves binding to the Qi site of Complex III (cytochrome bc1 complex) in the electron transport chain, which obstructs the Q-cycle and halts the transfer of electrons from cytochrome b to cytochrome c1. This blockade triggers a cascade of profound cellular events, including the collapse of the mitochondrial membrane potential, a sharp decline in ATP synthesis via oxidative phosphorylation, and a significant increase in the production of superoxide (B77818) radicals. This guide provides an in-depth examination of this compound's mechanism, its multifaceted cellular consequences, quantitative data on its effects, and detailed protocols for its application in experimental settings.
Introduction to Mitochondrial Respiration and this compound
Mitochondrial respiration is the central process of cellular energy production in eukaryotes. The electron transport chain (ETC), located on the inner mitochondrial membrane, comprises a series of protein complexes (I-IV) that facilitate the transfer of electrons from donors like NADH and FADH2 to a final electron acceptor, molecular oxygen.[1] This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical gradient known as the proton motive force.[1] This force drives the synthesis of ATP by ATP synthase (Complex V).[2]
This compound is a secondary metabolite produced by Streptomyces bacteria.[3] It is a member of the depsipeptide family of natural products and has been established as a powerful tool in biochemistry and cell biology due to its high-affinity inhibition of a critical ETC component, Complex III.[4][5] Its specificity makes it an invaluable chemical probe for dissecting mitochondrial function and modeling mitochondrial dysfunction in various physiological and pathological contexts.[2][6]
Core Mechanism of Action
This compound exerts its inhibitory effect by specifically targeting the cytochrome bc1 complex, also known as Complex III.[6] The primary mechanism involves the following key steps:
-
Binding to the Qi Site: this compound binds with high affinity to the quinone reduction (Qi) site located within the cytochrome b subunit of Complex III.[2][6] This binding pocket is distinct from the quinol oxidation (Qo) site.
-
Inhibition of Electron Transfer: By occupying the Qi site, this compound physically blocks the transfer of an electron from heme bH to ubiquinone.[6] This step is a critical part of the protonmotive Q-cycle, a process that couples electron transfer from ubiquinol (B23937) to cytochrome c with proton translocation.[7]
-
Disruption of the Q-Cycle: The obstruction of the Qi site effectively halts the entire Q-cycle, preventing the re-reduction of ubiquinone and stopping the flow of electrons through Complex III to cytochrome c.[4] This creates an "upstream" blockage in the electron transport chain.
Biophysical and Cellular Consequences of Complex III Inhibition
The blockade of the ETC by this compound initiates a series of detrimental downstream effects on mitochondrial and cellular physiology.
-
Increased Reactive Oxygen Species (ROS) Production: With the normal electron pathway blocked, the semiquinone intermediate at the Qo site of Complex III has an increased lifetime, allowing it to donate electrons directly to molecular oxygen. This results in the massive production of superoxide radicals (O2•⁻) into the intermembrane space.[3][5] this compound is therefore frequently used as a tool to induce mitochondrial oxidative stress.[8]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The cessation of proton pumping at Complex III leads to a rapid dissipation of the proton motive force, causing a collapse of the inner mitochondrial membrane potential.[9] This depolarization is a key indicator of mitochondrial dysfunction.
-
Decreased ATP Synthesis: The collapse of the proton motive force directly halts ATP production via oxidative phosphorylation, as ATP synthase is deprived of its driving force.[10][11] Cells become heavily reliant on glycolysis for their energy needs, a state that is often unsustainable.[12]
-
Induction of Apoptosis: The combination of severe energy depletion, massive oxidative stress, and loss of membrane potential can trigger the intrinsic pathway of apoptosis.[4][8] These stressors can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.
-
Modulation of Autophagy: this compound's impact on cellular energy status and mitochondrial health can also influence autophagy, the cellular process for degrading and recycling damaged components. Its inhibitory effect on Complex III has been shown to affect autophagy induction.[2]
Quantitative Data on this compound's Effects
The potency of this compound varies depending on the cell type, metabolic state, and experimental conditions. The following tables summarize key quantitative data from the literature.
Table 1: IC50 Values of this compound
| Cell Line | Endpoint | Condition | IC50 Value | Citation(s) |
| HepG2 | Cell Viability | 24h, Glucose medium | ~3.0 µM | [13] |
| HepG2 | Cell Viability | 24h, Galactose medium | ~0.17 µM | [13] |
| H9c2 | Cell Viability | 24h, Glucose medium | ~1.5 µM | [13] |
| H9c2 | Cell Viability | 24h, Galactose medium | ~0.15 µM | [13] |
| L6 | Cell Viability | 24h, Glucose medium | ~0.65 µM | [13] |
| L6 | Cell Viability | 24h, Galactose medium | ~0.11 µM | [13] |
| HeLa | Cell Growth | Not specified | ~50 µM | [8] |
| A549 | Cell Growth | 72h | ~10 µM (nano-formulation) | [14] |
Note: Cells cultured in galactose are more reliant on oxidative phosphorylation, making them significantly more sensitive to mitochondrial inhibitors.[13]
Table 2: Effects on Cellular Parameters
| Parameter | Cell Line/System | This compound Concentration | Observed Effect | Citation(s) |
| ATP Production | MN9D cells | 1 µM | Significant reduction vs. control | [10] |
| Mitochondrial Membrane Potential | SUM159 cells | Not specified | ~80% drop in potential | [9] |
| Oxygen Consumption Rate (OCR) | ARPE-19 cells | 1 µM, 10 µM, 20 µM | Rapid and major reduction | [12] |
| Intracellular Calcium [Ca2+]i | TRPA1-HEK293 | 10 µM | Significant increase | [15] |
| Intracellular Calcium [Ca2+]i | TRPV1-HEK293 | 10 µM | Significant increase | [15] |
Detailed Experimental Protocols
This compound is a key reagent in assays designed to probe mitochondrial function.
Measurement of Oxygen Consumption Rate (OCR)
High-resolution respirometry, using instruments like the Agilent Seahorse XF or Oroboros O2k, is the standard method for assessing mitochondrial respiration. The "Mito Stress Test" is a cornerstone assay that uses sequential injections of mitochondrial inhibitors to dissect respiratory states.
This protocol measures key parameters of mitochondrial function by sequentially adding oligomycin (B223565), FCCP, and a mixture of rotenone (B1679576) and this compound.[1][16]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: Prepare Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C.
-
Cell Preparation: One hour before the assay, remove the growth medium, wash once with the pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[17]
-
Reagent Loading: Prepare stock solutions of oligomycin (e.g., 1.0-2.0 µM final concentration), FCCP (an uncoupler, titrated for optimal concentration, e.g., 0.5-1.0 µM), and a mix of rotenone and this compound (e.g., 0.5 µM each) in assay medium.[1][16] Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.
-
Assay Execution: Calibrate the analyzer with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline OCR, then sequentially inject the compounds and measure the OCR after each injection.
-
Basal Respiration: The initial OCR before injections.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Non-Mitochondrial Respiration: The remaining OCR after rotenone and this compound injection.[8]
-
Measurement of Mitochondrial ROS Production
MitoSOX™ Red is a fluorogenic dye widely used for the specific detection of superoxide in the mitochondria of live cells.[18]
-
Reagent Preparation: Allow the vial of MitoSOX™ Red reagent to equilibrate to room temperature. Prepare a 5 mM stock solution by dissolving the powder (e.g., 50 µg) in high-quality, anhydrous DMSO (e.g., 13 µL).[14][19] This stock solution should be used promptly or aliquoted and stored at -20°C, protected from light.
-
Cell Treatment: Culture cells to the desired confluence. Treat cells with this compound at the desired concentration and for the appropriate duration to induce superoxide production. Include appropriate vehicle and positive controls.
-
Staining: Prepare a working solution of MitoSOX™ Red (typically 2-5 µM) in a suitable buffer (e.g., HBSS or phenol (B47542) red-free medium). Remove the treatment medium from the cells, wash gently, and add the MitoSOX™ working solution.[20]
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[19][20]
-
Wash and Analysis: Gently wash the cells two to three times with warm buffer to remove excess dye.
-
Detection: Immediately analyze the cells using either:
-
Fluorescence Microscopy: Image cells using an appropriate filter set (e.g., excitation ~510 nm / emission ~580 nm).[20] Co-staining with a mitochondrial marker like MitoTracker™ Green can confirm localization.
-
Flow Cytometry: Trypsinize and resuspend cells in a suitable buffer for analysis. Use the appropriate laser (e.g., 488 nm or 561 nm) and emission filter (e.g., PE or similar) to detect the red fluorescence.
-
Measurement of ATP Levels
Luciferase-based bioluminescence assays are highly sensitive for quantifying ATP.
-
Sample Preparation: Treat cells or isolated mitochondria with this compound for the desired time.
-
Cell Lysis: For total cellular ATP, lyse the cells using a lysis buffer compatible with the luciferase assay kit (e.g., containing a detergent like Triton X-100). Keep samples on ice.
-
Assay Reaction: In a luminometer-compatible plate (e.g., white-walled 96-well plate), add the cell lysate or suspension of isolated mitochondria.
-
Luciferase Reagent: Prepare the luciferase reagent according to the manufacturer's instructions, which typically contains luciferase, its substrate D-luciferin, and necessary co-factors in a buffer.[7][21]
-
Measurement: Place the plate in a luminometer and inject the luciferase reagent into each well. The instrument will immediately measure the light output (Relative Light Units, RLU).
-
Quantification: Generate a standard curve using known concentrations of ATP. Use the standard curve to convert the RLU values from the experimental samples into absolute ATP concentrations (e.g., µM or nmol/mg protein).[7]
Isolation of Mitochondria from Cultured Cells
This protocol is based on differential centrifugation.[22] All steps should be performed at 4°C with pre-chilled buffers and equipment.
-
Cell Harvesting: Harvest approximately 2x10^7 cells by centrifugation (e.g., 850 x g for 2 minutes). Discard the supernatant.
-
Cell Lysis (Reagent-based): Resuspend the cell pellet in 800 µL of a hypotonic lysis buffer (e.g., Reagent A from Thermo Scientific Kit #89874). Incubate on ice for 2 minutes. Add a second reagent (e.g., 10 µL of Reagent B) and vortex. Incubate on ice for 5 minutes, vortexing periodically.[22]
-
Homogenization (Mechanical): Alternatively, after swelling in a hypotonic buffer, gently homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (e.g., 30-40 strokes).
-
Isolation: Add an isotonic buffer (e.g., 800 µL of Reagent C) to the lysate and mix.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and heavy debris.
-
High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[22]
-
Washing: Discard the supernatant (which is the cytosolic fraction). Resuspend the mitochondrial pellet in a wash buffer and centrifuge again at 12,000 x g for 5 minutes.
-
Final Pellet: The resulting pellet contains the isolated mitochondria. Resuspend in a minimal volume of an appropriate storage or respiration buffer for downstream analysis.
Conclusion
This compound is an indispensable tool for researchers in mitochondrial biology, pharmacology, and toxicology. Its well-characterized mechanism as a specific inhibitor of Complex III allows for the precise induction and study of mitochondrial respiratory failure. By blocking the electron transport chain, this compound provides a robust model for investigating the downstream consequences of mitochondrial dysfunction, including the collapse of the proton motive force, depletion of cellular ATP, and the generation of oxidative stress. The experimental protocols detailed in this guide provide a framework for leveraging this compound to quantitatively assess mitochondrial health and explore its role in complex cellular signaling pathways.
References
- 1. content.protocols.io [content.protocols.io]
- 2. drexel.edu [drexel.edu]
- 3. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. A practical perspective on how to develop, implement, execute, and reproduce high-resolution respirometry experiments: The physiologist's guide to an Oroboros O2k - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The metabolic inhibitor this compound can disrupt cell-to-cell communication by an ATP- and Ca(2+)-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 17. tabaslab.com [tabaslab.com]
- 18. MitoSOX | AAT Bioquest [aatbio.com]
- 19. apexbt.com [apexbt.com]
- 20. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Maximal ATP production in isolated mitochondria [bio-protocol.org]
- 22. tools.thermofisher.com [tools.thermofisher.com]
Antimycin A: A Technical Guide to its Discovery, Origin, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Antimycin A, a potent secondary metabolite produced by Streptomyces species. This document details its discovery, biosynthesis, and mechanism of action, with a focus on providing practical information for research and development.
Discovery and Origin
This compound was first discovered in 1945 as a potent antifungal agent. It is a member of a large family of depsipeptide natural products primarily produced by filamentous bacteria of the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. Various Streptomyces species have been identified as producers of this compound, including Streptomyces albus, Streptomyces olivaceiscleroticus, and members of the Streptomyces albidoflavus group.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The biosynthetic gene cluster, denoted as "ant", is composed of a series of genes encoding the necessary enzymes for its production. The core structure of this compound is a nine-membered dilactone ring attached to a 3-formamidosalicylate moiety.
The key steps in the biosynthesis are outlined below:
-
Starter Unit Formation: The biosynthesis is initiated with the formation of the 3-formamidosalicylate starter unit from the amino acid tryptophan. This involves the enzymatic activity of proteins such as AntN, a tryptophan-2,3-dioxygenase.
-
NRPS and PKS Assembly: The core structure is assembled by a multi-enzyme complex involving both NRPS and PKS modules. The NRPS component is responsible for the incorporation of amino acid building blocks, while the PKS component adds polyketide units.
-
Cyclization and Tailoring: The linear precursor undergoes intramolecular cyclization to form the characteristic nine-membered dilactone ring. Subsequent tailoring steps, including acylation by enzymes like AntB, contribute to the diversity of the this compound congeners.
An In-depth Technical Guide to the Biochemical Properties and Structure of Antimycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimycin A is a potent secondary metabolite produced by various Streptomyces species, belonging to the antimycin class of compounds. It is a powerful inhibitor of cellular respiration, specifically targeting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain. This comprehensive technical guide delves into the core biochemical properties, intricate structure, and multifaceted mechanism of action of this compound. It further provides detailed experimental protocols for its study and presents key quantitative data to support research and development endeavors. The information herein is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of oncology, microbiology, and cellular metabolism.
Introduction
First isolated from Streptomyces bacteria, this compound has garnered significant scientific interest due to its potent biological activities.[1] Structurally, it is a complex of several closely related depsipeptides, with Antimycin A1 being the most abundant and active component.[2] Its primary and most well-characterized mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex III, which disrupts cellular respiration and ATP synthesis.[3][4] This potent activity has led to its use as a fungicide, insecticide, and piscicide.[1][5] More recently, this compound has emerged as a molecule of interest in cancer research due to its ability to induce apoptosis and its potential to overcome drug resistance.[3] This guide provides a detailed exploration of the fundamental biochemistry and structural biology of this compound, offering a foundation for its further investigation and potential therapeutic application.
Biochemical Properties and Structure
Physical and Chemical Properties
This compound is a white to faint yellow crystalline powder.[6] It is largely insoluble in water but exhibits good solubility in various organic solvents.[5][7] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₄₀N₂O₉ |
| Molecular Weight | 548.6 g/mol |
| Melting Point | 140-142 °C |
| Appearance | White to faint yellow crystalline powder |
| Solubility | Insoluble in water. Soluble in DMSO (35 mg/mL), ethanol (B145695) (50 mg/mL), acetone, chloroform, and ether. Slightly soluble in benzene (B151609) and petroleum ether. |
| Storage Temperature | -20°C |
| Sources:[1][5][6][7] |
Chemical Structure
The core structure of this compound consists of a nine-membered dilactone ring, a 3-formamidosalicylic acid moiety, and a variable alkyl side chain. The different analogs of this compound are distinguished by the nature of this alkyl group. The IUPAC name for Antimycin A1 is [(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-8-pentyl-1,5-dioxonan-7-yl] 3-methylbutanoate.[8]
Biosynthesis
This compound is a secondary metabolite synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway in Streptomyces species. The biosynthetic gene cluster contains all the necessary enzymes for the assembly of the complex molecular structure from simple precursors.
Mechanism of Action
This compound's primary mechanism of action is the potent and specific inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase.[4]
Inhibition of Mitochondrial Complex III
This compound binds to the Qi site of the cytochrome b subunit within Complex III.[4] This binding event blocks the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c1, effectively halting the Q-cycle. The disruption of the Q-cycle leads to several critical downstream effects:
-
Inhibition of Electron Flow: The flow of electrons through the electron transport chain is severely impeded.
-
Collapse of the Proton Gradient: The pumping of protons across the inner mitochondrial membrane by Complex III is stopped, leading to the dissipation of the mitochondrial membrane potential.
-
Cessation of ATP Synthesis: The collapse of the proton gradient prevents ATP synthase from producing ATP, leading to a rapid depletion of cellular energy.[4]
-
Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to the accumulation of electrons upstream, which can then be transferred to molecular oxygen, generating superoxide (B77818) anions and other reactive oxygen species. This surge in ROS can induce oxidative stress and cellular damage.
The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.
References
- 1. This compound | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajbasweb.com [ajbasweb.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1397-94-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound: Physical Properties, Solubility & Molecular Weight | Study.com [study.com]
- 8. This compound (A1 shown) | C27H38N2O9 | CID 5702199 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Impact of Antimycin A on Mitochondrial Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Antimycin A (Ant-A) and its profound effects on mitochondrial membrane potential (ΔΨm). This compound, a potent inhibitor of cellular respiration, serves as a critical tool in mitochondrial research, offering a model for studying mitochondrial dysfunction implicated in numerous pathologies. This document details its mechanism of action, presents quantitative data on its effects, outlines experimental protocols for measuring ΔΨm, and explores the downstream signaling pathways activated by its activity.
Core Mechanism of Action: Inhibition of Complex III
This compound exerts its effect by specifically targeting Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain (ETC).[1] Its inhibitory action unfolds through a precise molecular interaction:
-
Binding Site: this compound binds to the quinone reduction (Qi) site on the cytochrome b subunit of Complex III.[1][2] This binding is highly specific and potent.
-
Electron Flow Interruption: This binding physically obstructs the transfer of electrons from cytochrome b to cytochrome c1.[1] This effectively creates a bottleneck in the ETC, halting the flow of electrons downstream to Complex IV.
-
Proton Gradient Collapse: The transfer of electrons through Complex III is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. By inhibiting electron flow, this compound stops this proton translocation.[1] The cessation of proton pumping leads to a rapid dissipation of the electrochemical gradient across the inner mitochondrial membrane, resulting in a collapse of the mitochondrial membrane potential (ΔΨm).[1][3]
-
Increased ROS Production: The blockage at Complex III causes an over-reduction of electron carriers upstream of the inhibition site.[4] This leads to the "leaking" of electrons to molecular oxygen, generating a significant amount of superoxide (B77818) radicals (O2•−) and other reactive oxygen species (ROS).[1][5]
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Electron Transport Chain Complex III Is Required for this compound to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Double-Edged Sword: A Technical Guide to Antimycin A-Induced Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Antimycin A, a potent inhibitor of the mitochondrial electron transport chain, has long been utilized as a valuable tool in cellular biology to induce and study apoptosis. By targeting complex III, this compound disrupts cellular respiration, leading to a cascade of events that culminate in programmed cell death. This in-depth technical guide provides a comprehensive overview of the core apoptotic pathways triggered by this compound, offering detailed experimental methodologies and quantitative data to empower researchers in their exploration of this critical cellular process.
Mechanism of Action: Initiating the Death Cascade
This compound exerts its primary effect by binding to the Qi site of cytochrome c reductase (Complex III) in the mitochondrial inner membrane.[1] This binding event effectively blocks the transfer of electrons from cytochrome b to cytochrome c1, leading to two major consequences that initiate the apoptotic cascade:
-
Increased Production of Reactive Oxygen Species (ROS): The inhibition of the electron transport chain causes a backup of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) anions (O2•−) and other reactive oxygen species.[2][3][4][5] This surge in ROS creates a state of oxidative stress within the cell.
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The disruption of the proton-pumping activity of complex III leads to a rapid dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical checkpoint in the intrinsic apoptotic pathway.[5][6][7][8]
The Intrinsic (Mitochondrial) Pathway of Apoptosis
The events triggered by this compound primarily activate the intrinsic pathway of apoptosis, a process orchestrated by the mitochondria.
Key Signaling Events
The disruption of mitochondrial function by this compound initiates a well-defined signaling cascade:
-
Bcl-2 Family Protein Regulation: The increase in ROS and the loss of ΔΨm lead to a shift in the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This compound treatment has been shown to cause the downregulation of Bcl-2 and the upregulation of Bax.[3][8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation and translocation of pro-apoptotic Bcl-2 family members to the mitochondrial outer membrane leads to the formation of pores, a process known as MOMP.
-
Release of Pro-Apoptotic Factors: MOMP allows for the release of several key pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol, including:
-
Cytochrome c: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and dATP to form the apoptosome.[9]
-
Apoptosis Inducing Factor (AIF): AIF translocates to the nucleus where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[10]
-
-
Caspase Activation: The apoptosome recruits and activates the initiator caspase, pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[6][11]
-
Execution of Apoptosis: Activated effector caspases, like caspase-3, are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[8][12]
Signaling Pathway Diagram
Caption: this compound induced apoptotic signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound on different cell lines.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Concentration | Exposure Time | % Cell Viability | % Apoptotic Cells (Annexin V+) | Reference |
| ARPE-19 | 20 µM | 24 hours | 57% | Not Specified | [6] |
| hRPE | 20 µM | 24 hours | 64% | Not Specified | [6] |
| HeLa | ~50 µM (IC50) | Not Specified | ~50% | Not Specified | [3] |
| A549 | 50 µM | 72 hours | Not Specified | ~17% | [13][14] |
| HPF | ~150 µM (IC50) | 24 hours | ~50% | Not Specified | [5] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | This compound Concentration | Exposure Time | % Loss of ΔΨm | Reference |
| ARPE-19 | 25 µM | 4 hours | Significant Decrease | [6] |
| A549 | 50 µM | 72 hours | ~38% | [13][14] |
| HPF | 100-200 µM | Not Specified | Significant Loss | [5] |
| As4.1 | Not Specified | Not Specified | Significant Loss | [8] |
Table 3: Effect of this compound on Caspase Activity
| Cell Line | This compound Concentration | Measurement | Fold Increase in Caspase-3 Activity | Reference |
| ARPE-19 | Not Specified | Caspase-3 Activity Assay | Increased | [6] |
| As4.1 | Not Specified | Western Blot (Cleaved Caspase-3) | Not Applicable | [8] |
| RGM-1 | Not Specified | Colorimetric Assay | Increased | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Experimental Workflow Diagram:
Caption: Annexin V & PI staining workflow.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of effector caspase-3, a key executioner of apoptosis.[19][20][21][22]
Principle: The assay utilizes a synthetic peptide substrate, such as DEVD (Asp-Glu-Val-Asp), conjugated to a fluorogenic molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When cleaved by active caspase-3, the AMC is released and emits a fluorescent signal that can be quantified.
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound and collect them.
-
Lyse the cells in a chilled lysis buffer on ice for 10-20 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample.
-
Prepare a reaction mix containing caspase assay buffer, DTT, and the DEVD-AMC substrate.
-
Add the reaction mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the caspase-3 activity. Calculate the fold increase in activity relative to untreated control cells.
-
Experimental Workflow Diagram:
Caption: Caspase-3 activity assay workflow.
Western Blotting for Apoptotic Proteins
Western blotting is used to detect changes in the expression levels and cleavage of key apoptotic proteins.[23][24][25][26]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).
Protocol:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described for the caspase activity assay.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or cleavage. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Experimental Workflow Diagram:
References
- 1. Rapid reduction of cytochrome c1 in the presence of antimycin and its implication for the mechanism of electron transfer in the cytochrome b-c1 segment of the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by this compound in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ROS generator, this compound, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on endothelial cells in cell death, reactive oxygen species and GSH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in As4.1 juxtaglomerular cells [pubmed.ncbi.nlm.nih.gov]
- 9. Oligomycin and this compound prevent nitric oxide-induced apoptosis by blocking cytochrome C leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced cell death depends on AIF translocation through NO production and PARP activation and is not involved in ROS generation, cytochrome c release and caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced killing of HL-60 cells: apoptosis initiated from within mitochondria does not necessarily proceed via caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 21. promega.com [promega.com]
- 22. mpbio.com [mpbio.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to the Inhibition of the Mitochondrial Q-cycle by Antimycin A
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Q-cycle Inhibition by Antimycin A
The Q-cycle is a critical process within the mitochondrial electron transport chain, specifically occurring at Complex III (cytochrome bc1 complex). This cycle facilitates the transfer of electrons from ubiquinol (B23937) (CoQH2) to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis. This compound is a potent and specific inhibitor of the Q-cycle, serving as an invaluable tool for studying mitochondrial respiration and as a lead compound in drug discovery.
This compound exerts its inhibitory effect by binding to the quinone reduction site (Qi site) within the cytochrome b subunit of the cytochrome bc1 complex.[1][2] This binding event physically obstructs the transfer of an electron from the low-potential heme bH to a molecule of ubiquinone, a key step in the regeneration of ubiquinol.[1][2] The blockage at the Qi site leads to a cascade of effects:
-
Interruption of Electron Flow: The inability to reduce ubiquinone at the Qi site halts the entire Q-cycle. This prevents the oxidation of ubiquinol at the quinol oxidation site (Qo site) and the subsequent transfer of electrons to cytochrome c1 and the Rieske iron-sulfur protein.
-
Accumulation of Reduced Components: The inhibition causes electrons to back up within the electron transport chain, leading to a highly reduced state of the b-type cytochromes.
-
Collapse of the Proton Gradient: By halting the proton-pumping activity of Complex III, this compound dissipates the mitochondrial membrane potential (ΔΨm), which is the primary driving force for ATP synthesis by ATP synthase.[3][4]
-
Increased Reactive Oxygen Species (ROS) Production: The accumulation of electrons, particularly at the Qo site, promotes the formation of a stable semiquinone intermediate. This intermediate can readily transfer a single electron to molecular oxygen, generating superoxide (B77818) radicals (O2•−), a primary reactive oxygen species.[5][6]
Quantitative Data on this compound Inhibition
The potency of this compound as a Complex III inhibitor has been quantified through various biochemical assays. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentrations.
| Parameter | Organism/System | Value | Reference(s) |
| Binding Affinity (Kd) | Bovine mitochondria | ~30 pM | [7] |
| Inhibitory Constant (Ki) | Porcine bc1 complex | 0.033 ± 0.00027 nM | [8] |
Table 1: Binding Affinity and Inhibitory Constant of this compound. This table presents the dissociation constant (Kd) and inhibitory constant (Ki) of this compound for the cytochrome bc1 complex from different species, highlighting its high-affinity binding.
| Parameter | Cell Line/System | Concentration of this compound | Effect | Reference(s) |
| IC50 | Yeast bc1 complex | Not specified | Significantly lower than for bovine complex | [9] |
| IC50 | Bovine bc1 complex | >100 nM | For Ilicicolin H (another Qi site inhibitor) | [9] |
| ROS Production | HepG2 cells | 10 nM | ~4-fold increase in superoxide production | [6] |
| Mitochondrial Membrane Potential | ARPE-19 cells | 25 µM (4-hour exposure) | Significant dose-dependent decrease | [3] |
| Cell Viability (MTT assay) | ARPE-19 cells | Dose- and time-dependent | Decrease in cell viability | [3] |
Table 2: Functional Effects of this compound. This table summarizes the effective concentrations of this compound that lead to significant biological effects, including the inhibition of enzyme activity (IC50), stimulation of reactive oxygen species (ROS) production, and reduction of mitochondrial membrane potential and cell viability.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Q-cycle inhibition. Below are protocols for key experiments cited in this guide.
Measurement of Mitochondrial Membrane Potential using JC-1
This protocol describes the use of the lipophilic cationic dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in appropriate culture vessels (e.g., 96-well plates, chamber slides, or culture flasks).
-
JC-1 Staining:
-
Prepare a fresh working solution of JC-1 in pre-warmed cell culture medium at a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Positive Control (Optional): For a positive control for mitochondrial depolarization, treat a separate sample of cells with 50 µM CCCP for 5-10 minutes prior to or during JC-1 staining.[10]
-
Washing: After incubation, remove the JC-1 staining solution and wash the cells twice with warm PBS or culture medium.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope with filters appropriate for detecting both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.[10]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer equipped with lasers and detectors for both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.[10]
-
Microplate Reader: Measure the fluorescence intensity in a microplate reader at the respective emission wavelengths.
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Detection of Mitochondrial Superoxide with MitoSOX Red
MitoSOX Red is a fluorogenic dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX Red reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Reagent Preparation:
-
Cell Staining:
-
Treat cells with this compound or other compounds of interest for the desired time.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[11]
-
-
Washing: After incubation, remove the staining solution and wash the cells three times with warm PBS.[11]
-
Analysis:
-
Fluorescence Microscopy/Flow Cytometry/Microplate Reader: Measure the red fluorescence (excitation ~510 nm, emission ~580 nm).[11]
-
-
Data Interpretation: An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.
Cytochrome c Reductase Activity Assay
This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria or purified Complex III
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Ubiquinol substrate (e.g., decylubiquinol)
-
Cytochrome c (oxidized form)
-
This compound or other inhibitors
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, cytochrome c, and the mitochondrial sample or purified enzyme.
-
Inhibitor Addition (if applicable): Add this compound or a vehicle control to the reaction mixture and pre-incubate for a specified time.
-
Initiation of Reaction: Start the reaction by adding the ubiquinol substrate.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.[13] The rate of absorbance change is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial rate of cytochrome c reduction from the linear portion of the kinetic trace. The specific activity can be calculated using the extinction coefficient for reduced cytochrome c.
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. apexbt.com [apexbt.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. 2.5. MitoSOX Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Antimycin A Protocol for Inducing Apoptosis in Cell Culture
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting complex III (cytochrome c reductase).[1][2] This inhibition blocks the transfer of electrons from cytochrome b to cytochrome c1, disrupting cellular respiration.[1][2] A primary consequence of this disruption is the increased production of reactive oxygen species (ROS), which leads to oxidative stress.[3][4] This cascade of events includes mitochondrial membrane depolarization, damage to mitochondrial DNA, proteins, and lipids, and the release of pro-apoptotic proteins such as cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[5] These events trigger the intrinsic pathway of apoptosis, making this compound a reliable tool for inducing programmed cell death in a variety of cell lines for research purposes. Some studies also suggest that this compound can directly bind to and inhibit anti-apoptotic Bcl-2 family proteins.[1][6]
Data Presentation
Table 1: Effective Concentrations and Treatment Times of this compound for Apoptosis Induction in Various Cell Lines
| Cell Line | Concentration | Treatment Time | Key Observations |
| HCT-116 (colorectal cancer) | IC50: 29 µg/mL | Not specified for IC50 | Inhibition of cell proliferation. |
| HCT-116 (colorectal cancer) | 10-40 µg/mL | 7 days | Inhibition of colony formation. |
| As4.1 (juxtaglomerular cells) | Not specified | 48 hours | Induction of apoptosis, loss of mitochondrial membrane potential, Bcl-2 decrease, caspase-3 activation, PARP cleavage.[7] |
| PC12 (pheochromocytoma) | Not specified | Not specified | Induction of apoptosis, increased ROS and Ca2+ levels.[3] |
| HeLa (cervical cancer) | IC50: ~50 µM | Not specified | Inhibition of cell growth, loss of mitochondrial membrane potential, Bcl-2 down-regulation, Bax up-regulation, PARP degradation.[4] |
| ARPE-19 (retinal pigment epithelium) | Dose-dependent | Time-dependent | Dose- and time-dependent decrease in cell viability.[8] |
| CAL 27 and Ca9-22 (oral cancer) | Not specified | Not specified | Selective antiproliferation in cancer cells compared to normal oral cells, induction of ROS and pan-caspase activation.[9] |
| HL-60 (promyelocytic leukemia) | Not specified | Not specified | Mitochondrial cytochrome c release.[10] |
Signaling Pathway
The primary mechanism of this compound-induced apoptosis is through the intrinsic or mitochondrial pathway. The inhibition of complex III of the electron transport chain leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c binds to Apaf-1, which then activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, apoptosis.
References
- 1. This compound (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bosterbio.com [bosterbio.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: Utilizing Antimycin A in the Seahorse XF Cell Mito Stress Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Cell Mito Stress Test is a cornerstone assay for investigating mitochondrial function, providing critical insights into cellular bioenergetics and metabolism. This technology measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time. A critical component of this assay is the sequential injection of mitochondrial inhibitors and uncouplers to reveal a comprehensive profile of mitochondrial function. Antimycin A, a potent inhibitor of Complex III of the electron transport chain (ETC), plays a crucial role in this process. In conjunction with rotenone (B1679576) (a Complex I inhibitor), this compound is used to completely shut down mitochondrial respiration, thereby enabling the accurate measurement of non-mitochondrial oxygen consumption. This application note provides a detailed guide on the use of this compound in the Seahorse XF Cell Mito Stress Test, complete with experimental protocols, data presentation guidelines, and troubleshooting advice.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the Qi site of cytochrome c reductase (Complex III) in the mitochondrial electron transport chain.[1] This binding event blocks the transfer of electrons from cytochrome b to cytochrome c1, effectively halting the flow of electrons through the ETC.[2] The consequences of this inhibition are a collapse of the mitochondrial membrane potential and a cessation of mitochondrial ATP synthesis.[1] In the context of the Seahorse XF Cell Mito Stress Test, the injection of this compound, along with rotenone, allows for the determination of the oxygen consumption that is not attributable to mitochondrial respiration. This non-mitochondrial OCR is then subtracted from the other measurements to provide a more accurate assessment of mitochondrial function.
Experimental Protocols
This section outlines the key steps for performing a Seahorse XF Cell Mito Stress Test with a focus on the preparation and use of this compound.
Reagent Preparation and Handling
This compound Stock Solution Preparation:
This compound is typically supplied as a lyophilized powder and is light-sensitive. It is recommended to prepare a stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 5.4 mg of this compound in 1 mL of ethanol. Vortex thoroughly to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] The stock solution in DMSO is stable for up to 3 months at -20°C.[1][2] Protect the stock solution from light by wrapping the tube in aluminum foil.
Preparation of Working Solutions:
On the day of the assay, thaw an aliquot of the this compound stock solution and dilute it in the Seahorse XF assay medium to the desired working concentration. The standard Seahorse XF Cell Mito Stress Test Kit includes a mixture of rotenone and this compound.[3] If preparing a custom solution, a final concentration of 0.5 µM for both rotenone and this compound is commonly used for most cell types.[4][5]
Seahorse XF Cell Mito Stress Test Protocol
The following is a generalized protocol. Specific parameters such as cell seeding density and inhibitor concentrations should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C using Seahorse XF Calibrant.
-
Prepare Assay Medium: On the day of the assay, prepare the assay medium (e.g., Seahorse XF DMEM medium) supplemented with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Medium Exchange: Remove the cell culture medium from the microplate and wash the cells with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Load Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with the mitochondrial modulators. A typical injection strategy is as follows:
-
Port A: Oligomycin (e.g., 1.0 - 2.0 µM final concentration)
-
Port B: FCCP (e.g., 0.5 - 2.0 µM final concentration, requires optimization)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration of each)
-
-
Run the Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure basal OCR before sequentially injecting the compounds from Ports A, B, and C, measuring OCR after each injection.
Data Presentation
The Seahorse XF Cell Mito Stress Test generates a kinetic profile of OCR. From this profile, several key parameters of mitochondrial function are calculated. The injection of rotenone and this compound is critical for establishing the non-mitochondrial respiration baseline, which is subtracted from other measurements to accurately quantify mitochondrial activity.
Key Mitochondrial Parameters
| Parameter | Calculation | Biological Significance |
| Basal Respiration | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration Rate) | The baseline oxygen consumption of the cells, representing the energetic demand under resting conditions. |
| ATP Production | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection) | The portion of basal respiration that is used to generate ATP via ATP synthase. |
| Proton Leak | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration) | The remaining basal respiration not coupled to ATP synthesis, which can indicate mitochondrial damage or uncoupling. |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) | The maximum rate of respiration that the cell can achieve, indicative of the electron transport chain's capacity. |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | A measure of the cell's ability to respond to an increased energy demand, indicating cellular fitness and flexibility. |
| Non-Mitochondrial Respiration | The OCR measurement after the injection of Rotenone and this compound | Oxygen consumption by cellular processes other than mitochondrial respiration. |
Example Data
The following table provides a hypothetical example of OCR values obtained from a Seahorse XF Cell Mito Stress Test on two different cell lines, illustrating the effect of the sequential injections, including the final injection of Rotenone/Antimycin A.
| Cell Line | Basal OCR (pmol/min) | OCR after Oligomycin (pmol/min) | OCR after FCCP (pmol/min) | OCR after Rotenone/Antimycin A (pmol/min) |
| Cell Line A (High Respiration) | 150 | 50 | 300 | 20 |
| Cell Line B (Low Respiration) | 75 | 30 | 120 | 15 |
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits Complex III of the electron transport chain.
Experimental Workflow for Seahorse XF Cell Mito Stress Test
Caption: Workflow of the Seahorse XF Cell Mito Stress Test.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete drop in OCR after Rotenone/Antimycin A injection | 1. Insufficient concentration of this compound or rotenone. 2. Degradation of this compound stock solution. 3. High non-mitochondrial oxygen consumption in the specific cell type. 4. Incorrect loading of the injection port. | 1. Optimize the concentration of the inhibitors for your cell type. A titration may be necessary. 2. Prepare fresh this compound stock solution. Ensure proper storage conditions (aliquoted, -20°C, protected from light). 3. This may be a true biological characteristic of your cells. 4. Verify proper loading of the correct port with the Rotenone/Antimycin A mixture. |
| High variability in Non-Mitochondrial Respiration | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Bubbles in the injection port. | 1. Ensure a homogenous cell suspension and careful pipetting during cell seeding. 2. Avoid using the outermost wells of the microplate or fill them with media to maintain humidity. 3. Carefully inspect the sensor cartridge after loading to ensure no air bubbles are present in the ports. |
| OCR drops to zero after Rotenone/Antimycin A injection | This is the expected outcome if non-mitochondrial respiration is negligible in your cell type. | This is generally not an issue and indicates that nearly all oxygen consumption is mitochondrial. |
Conclusion
This compound is an indispensable tool in the Seahorse XF Cell Mito Stress Test, enabling the precise determination of non-mitochondrial respiration. This, in turn, allows for the accurate calculation of key parameters of mitochondrial function. By following the detailed protocols and guidelines presented in these application notes, researchers can confidently and reliably assess mitochondrial health and dysfunction, furthering our understanding of cellular metabolism in a wide range of biological and pathological contexts.
References
Preparation of Antimycin A Stock Solutions: A Detailed Guide for Researchers
Application Notes and Protocols for the use of Antimycin A in Cellular and Mitochondrial Research
This compound is a potent inhibitor of mitochondrial electron transport and a valuable tool in studying cellular metabolism, apoptosis, and mitochondrial dysfunction.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions using either Dimethyl Sulfoxide (DMSO) or ethanol (B145695), along with guidelines for its application in cell-based assays.
Introduction
This compound specifically targets Complex III (cytochrome c reductase) of the mitochondrial electron transport chain.[1][3] By binding to the Qi site of cytochrome b within Complex III, it blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby halting cellular respiration.[1][3][4] This inhibition leads to a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and can induce apoptosis.[1][5] Due to its well-characterized mechanism, this compound is widely used in various experimental settings, including mitochondrial stress tests and studies on programmed cell death.
Choosing a Solvent: DMSO vs. Ethanol
Both DMSO and ethanol are suitable solvents for preparing this compound stock solutions. The choice of solvent may depend on the specific experimental requirements and cell type sensitivity.
Key Considerations:
-
Solubility: this compound exhibits good solubility in both solvents, with slightly higher solubility reported in ethanol.[1][6]
-
Cellular Toxicity: While both solvents can be toxic to cells at high concentrations, the final concentration in the culture medium is typically very low, minimizing cytotoxic effects. It is crucial to keep the final solvent concentration, particularly for DMSO, below 0.5% in cell culture experiments.[7]
-
Experimental Compatibility: The choice of solvent should be consistent with the other reagents used in the experiment to avoid precipitation or unwanted reactions.
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing this compound stock solutions with DMSO and ethanol.
| Parameter | DMSO | Ethanol | Source(s) |
| Solubility | 35 mg/mL | 50 mg/mL | [1][6] |
| Recommended Stock Concentration | 10 mM, 15 mM | 10 mM | [6][8] |
| Storage of Stock Solution | -20°C | -20°C | [6] |
| Stability of Stock Solution | Stable for up to 3 months at -20°C | Stable for at least 4 months at 4°C; expected to be comparable to DMSO at -20°C | [6] |
| Final Concentration in Assays | Typically < 0.5% | Typically < 1% | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the steps to prepare a 10 mM stock solution of this compound in either DMSO or ethanol.
Materials:
-
This compound powder (CAS 1397-94-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 95-100% Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound: The molecular weight of this compound is approximately 548.6 g/mol .[6] To prepare 1 mL of a 10 mM stock solution, you will need 5.49 mg of this compound.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the solvent: Add the appropriate volume of either DMSO or ethanol to the tube. For a 10 mM stock, add 1 mL of solvent for every 5.49 mg of this compound.
-
Dissolve the powder: Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C.[6]
Protocol 2: Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This protocol outlines the use of this compound in a typical mitochondrial stress test using a Seahorse XF Analyzer. This compound is used in combination with rotenone (B1679576) to completely shut down mitochondrial respiration.[9][10]
Materials:
-
Cells seeded in a Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
This compound stock solution (prepared as in Protocol 1)
-
Rotenone stock solution
-
Oligomycin and FCCP
-
Seahorse XF assay medium
Procedure:
-
Cell Seeding: Seed the cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Prepare Assay Medium: On the day of the assay, replace the growth medium with pre-warmed XF assay medium.
-
Prepare Injection Compounds: Prepare working solutions of the mitochondrial inhibitors. For the final injection, a mixture of rotenone and this compound is used, with a typical final concentration of 0.5 µM each.[9]
-
Load the Sensor Cartridge: Load the injection ports of the Seahorse XF sensor cartridge with the prepared compounds (e.g., Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A mixture).[9]
-
Run the Assay: Place the cell culture plate into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.
-
Data Analysis: The final injection of rotenone and this compound will inhibit all mitochondrial respiration, providing a measure of non-mitochondrial oxygen consumption. This allows for the calculation of key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration.[9][10]
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits Complex III of the electron transport chain.
Experimental Workflow for a Mitochondrial Stress Test
Caption: Workflow of a Seahorse XF Cell Mito Stress Test.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. This compound (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Optimal Working Concentration of Antimycin A for HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent inhibitor of mitochondrial complex III in the electron transport chain. This inhibition disrupts cellular respiration, leading to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest. These properties make this compound a valuable tool for studying mitochondrial dysfunction and its role in various cellular processes, particularly in cancer cell lines such as HeLa. This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound in HeLa cells for various experimental endpoints.
Data Presentation
The following table summarizes the quantitative data on the effects of different concentrations of this compound on HeLa cells as reported in the literature.
| Concentration | Exposure Time | Observed Effect(s) in HeLa Cells | Reference(s) |
| 0.5 µM | 72 hours | Increased expression of CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B proteins; increased phosphorylation of Rb on Ser(780). | [1] |
| 2 µM | 72 hours | Induction of S phase arrest in the cell cycle; decreased expression of cyclin D1, cyclin E, cyclin A, and cyclin B proteins. | [1] |
| 10 µM | 30 minutes - 1 hour | Depolarization of mitochondria and induction of PINK1/PARKIN pathway. | [2] |
| 10 µM | 72 hours | Induction of S phase arrest in the cell cycle; decreased expression of cyclin D1, cyclin E, cyclin A, and cyclin B proteins. | [1] |
| 25 µM | 30 minutes | Effective in generating Reactive Oxygen Species (ROS) without significantly affecting cell viability. | |
| ~50 µM | Not Specified | IC50 for growth inhibition.[3][4] | [3][4] |
| 50 µM | 72 hours | Induction of S phase arrest in the cell cycle. | [1] |
| 100 µM | 72 hours | Nonspecific extension of all phases of the cell cycle. | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound in HeLa cells and a general experimental workflow for studying its effects.
Caption: this compound induced apoptotic signaling pathway in HeLa cells.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder and should be reconstituted in a suitable solvent to create a concentrated stock solution.
-
Reconstitution Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
-
Stock Concentration: Prepare a 10 mM stock solution. For example, to prepare a 10 mM stock from a 5 mg vial of this compound (Molecular Weight: ~548.6 g/mol ), dissolve the contents in 911.4 µL of DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solution is stable for several months when stored properly.[5][6]
2. HeLa Cell Culture
-
Cell Line: HeLa (human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
3. Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 of this compound on HeLa cells.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., ranging from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 25 µM, 50 µM, 100 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
5. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.5 µM, 2 µM, 10 µM, 50 µM) for a specified time (e.g., 72 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C overnight or until analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
6. Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses mitochondrial dysfunction induced by this compound.
-
Cell Seeding and Treatment: Seed HeLa cells in a suitable format (e.g., 6-well plate or black-walled 96-well plate). Treat with this compound at desired concentrations and for the desired time.
-
Staining: Remove the treatment medium and incubate the cells with a mitochondrial membrane potential-sensitive dye such as JC-1, TMRE, or TMRM in fresh medium, following the manufacturer's protocol.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Washing: Wash the cells with PBS or a suitable buffer to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Visualize the change in fluorescence. For JC-1, healthy mitochondria will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (J-monomers).
-
Flow Cytometry: Quantify the shift in fluorescence intensity.
-
Plate Reader: Measure the fluorescence intensity in a 96-well format.
-
7. Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS following this compound treatment.
-
Cell Seeding and Treatment: Seed HeLa cells and treat with this compound (e.g., 25 µM for 30 minutes).
-
Staining: After treatment, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), in serum-free medium.
-
Incubation: Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Analysis: Measure the fluorescence intensity using a flow cytometer, fluorescence microscope, or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
8. Western Blotting
This protocol is to analyze changes in protein expression levels (e.g., Bcl-2, Bax, cleaved PARP, cyclins).
-
Cell Lysis: After treatment with this compound, wash the HeLa cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-cyclin D1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
The optimal working concentration of this compound for HeLa cells is highly dependent on the desired experimental outcome and duration of treatment. For studies on apoptosis and significant growth inhibition, concentrations around the IC50 of ~50 µM are effective. For investigating more subtle effects on cell cycle regulation and protein expression, lower concentrations in the range of 0.5-10 µM are more appropriate. To induce ROS production for short-term studies without causing immediate cell death, a concentration of around 25 µM can be utilized. It is crucial for researchers to perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup.
References
- 1. This compound as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. An ROS generator, this compound, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
Measuring Residual Oxygen Consumption: Application Notes and Protocols for Antimycin A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for measuring the mitochondrial oxygen consumption rate (OCR) following the application of Antimycin A. This potent inhibitor of the mitochondrial electron transport chain is a critical tool for dissecting cellular bioenergetics, identifying non-mitochondrial oxygen consumption, and studying the effects of mitochondrial dysfunction.
Introduction to this compound and Its Role in Cellular Respiration
This compound is a powerful inhibitor of mitochondrial Complex III, also known as the cytochrome bc1 complex.[1] It specifically binds to the Qi site of cytochrome b within Complex III, effectively blocking the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c1.[1][2] This inhibition has several critical consequences for cellular respiration:
-
Halts the Electron Transport Chain (ETC): By blocking electron flow at Complex III, this compound brings the entire electron transport chain to a standstill.[1]
-
Collapses the Proton Gradient: The blockage of the ETC prevents the pumping of protons across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[1][3]
-
Inhibits ATP Synthesis: The dissipation of the proton gradient prevents ATP synthase from producing ATP, leading to a rapid decline in cellular energy levels.[1]
-
Increases Reactive Oxygen Species (ROS) Production: The inhibition of Complex III can lead to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) and other reactive oxygen species.[1][4]
Due to its specific and potent inhibition of mitochondrial respiration, this compound is widely used to determine the non-mitochondrial oxygen consumption rate in cellular bioenergetics assays.[5][6][7] The residual oxygen consumption measured after the addition of this compound is attributed to cytosolic and other non-mitochondrial enzymes.[8]
Data Presentation: The Impact of this compound on Oxygen Consumption Rate
The following tables summarize the expected quantitative effects of this compound on the oxygen consumption rate (OCR) in various experimental setups.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in ARPE-19 Cells
| Treatment Concentration | Mean OCR (pmol/min) | Standard Error of the Mean (SEM) |
| Baseline | 150 | ± 10 |
| 1 µM this compound | 25 | ± 5 |
| 10 µM this compound | 15 | ± 3 |
| 20 µM this compound | 10 | ± 2 |
Data is representative and compiled from studies on human retinal pigment epithelial (ARPE-19) cells. Actual values may vary depending on cell type and experimental conditions.[9]
Table 2: Representative OCR Values in a Seahorse XF Mito Stress Test
| Parameter | OCR (pmol/min) | Description |
| Basal Respiration | 120 | The baseline oxygen consumption of the cells. |
| ATP-Linked Respiration | 95 | The portion of basal respiration used for ATP synthesis. |
| Proton Leak | 25 | Oxygen consumption not coupled to ATP synthesis. |
| Maximal Respiration | 250 | The maximum respiratory capacity of the mitochondria. |
| Non-Mitochondrial Respiration | 15 | Residual oxygen consumption after this compound and Rotenone treatment. |
These are example values to illustrate the relative changes in OCR during a typical Seahorse XF Mito Stress Test. The non-mitochondrial respiration is determined after the injection of a combination of Rotenone (Complex I inhibitor) and this compound (Complex III inhibitor).[6][10][11]
Experimental Protocols
Here are detailed protocols for measuring mitochondrial oxygen consumption after this compound treatment using two common platforms: the Agilent Seahorse XF Analyzer and a Clark-type oxygen electrode.
Protocol for Measuring Non-Mitochondrial OCR using a Seahorse XF Analyzer
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test.[6][10][11]
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., DMEM with 5 mM glucose, 4 mM L-glutamine, 2 mM sodium pyruvate (B1213749), pH 7.4)[12]
-
This compound (typically used in combination with Rotenone)
-
Oligomycin
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight at 37°C in a non-CO₂ incubator.
-
-
Assay Preparation:
-
On the day of the experiment, remove the cell culture medium from the Seahorse plate.
-
Wash the cells once with pre-warmed Seahorse XF assay medium.[13]
-
Add the final volume of assay medium to each well (e.g., 180 µL for a 96-well plate).[13]
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow for temperature and pH equilibration.[6]
-
-
Prepare Compound Plate:
-
Prepare stock solutions of Oligomycin, FCCP, and a Rotenone/Antimycin A mixture in the assay medium at a concentration 10x the final desired concentration.
-
Load the appropriate volumes of the compound stock solutions into the designated ports of the hydrated sensor cartridge. For a standard Mito Stress Test, the injection order is typically:
-
Port A: Oligomycin (e.g., final concentration 1.0-1.5 µM)
-
Port B: FCCP (e.g., final concentration 0.5-1.0 µM, requires titration)
-
Port C: Rotenone/Antimycin A (e.g., final concentration 0.5 µM each)[12]
-
-
-
Run the Seahorse XF Assay:
-
Place the sensor cartridge with the loaded compounds into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate.
-
Start the assay. The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.
-
-
Data Analysis:
Protocol for Measuring Oxygen Consumption with a Clark-type Oxygen Electrode
This protocol describes the general procedure for using a Clark-type oxygen electrode to measure mitochondrial respiration.[14][15]
Materials:
-
Clark-type oxygen electrode system (e.g., Hansatech Oxygraph)[16][17]
-
Respiration buffer (e.g., MiR05)
-
Isolated mitochondria or permeabilized cells
-
Substrates for the electron transport chain (e.g., malate (B86768), glutamate, pyruvate, succinate)[15]
-
ADP
-
This compound
Procedure:
-
System Calibration:
-
Calibrate the oxygen electrode according to the manufacturer's instructions. This typically involves setting a 100% oxygen saturation point with air-saturated respiration buffer and a zero-oxygen point with a reducing agent like sodium dithionite.[14]
-
-
Experimental Setup:
-
Add a defined volume of pre-warmed respiration buffer to the electrode chamber.
-
Allow the system to equilibrate and establish a stable baseline.
-
-
Addition of Mitochondria and Substrates:
-
Add a known amount of isolated mitochondria or permeabilized cells to the chamber.
-
Inject substrates for the desired respiratory state (e.g., malate and pyruvate for Complex I-driven respiration).
-
-
Measurement of State 2 and State 3 Respiration:
-
Record the rate of oxygen consumption in the presence of substrates but without ADP (State 2 respiration).
-
Inject a known amount of ADP to initiate ATP synthesis and measure the resulting increase in oxygen consumption (State 3 respiration).
-
-
Inhibition with this compound:
-
Once the ADP is phosphorylated and the respiration rate returns to a slower pace (State 4), inject this compound into the chamber.
-
The oxygen consumption rate will rapidly decrease as Complex III is inhibited.
-
-
Data Analysis:
-
The residual, slow rate of oxygen consumption after the addition of this compound is considered the non-mitochondrial oxygen consumption for the given preparation.
-
Calculate the rates of oxygen consumption for each respiratory state by determining the slope of the oxygen concentration trace over time.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: this compound inhibits Complex III, halting the electron transport chain.
Caption: Workflow for a Seahorse XF Mito Stress Test.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 3. Mitochondrial Electron Transport Chain Complex III Is Required for this compound to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron transport chain - Wikipedia [en.wikipedia.org]
- 5. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 13. tabaslab.com [tabaslab.com]
- 14. Untitled Document [ucl.ac.uk]
- 15. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hansatech Instruments Ltd | Clark-type oxygen electrodes for high-resolution respirometry [hansatech-instruments.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Blocking the Electron Transport Chain with Antimycin A and Rotenone Co-Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial electron transport chain (ETC) is a critical cellular process for ATP production and is a key regulator of cellular metabolism and signaling. Pharmacological inhibition of the ETC is a valuable technique for studying mitochondrial dysfunction, cellular bioenergetics, and the mechanisms of cell death. Antimycin A and rotenone (B1679576) are two potent and widely used inhibitors of the ETC. Co-treatment with these inhibitors provides a robust method to completely block the electron flow, leading to a comprehensive shutdown of mitochondrial respiration. This document provides a detailed protocol for the co-treatment of cells with this compound and rotenone to achieve a complete blockade of the ETC.
This compound inhibits Complex III (cytochrome bc1 complex) of the ETC, blocking the transfer of electrons from coenzyme Q to cytochrome c.[1][2] Rotenone is a well-characterized inhibitor of Complex I (NADH:ubiquinone oxidoreductase), preventing the transfer of electrons from NADH to coenzyme Q.[2][3] By targeting two distinct complexes, their combined use ensures a more complete and rapid inhibition of the ETC than using either inhibitor alone.[4] This co-treatment leads to a rapid decrease in mitochondrial membrane potential, a collapse of oxidative phosphorylation, and an increase in the production of reactive oxygen species (ROS).[5][6]
Mechanism of Action
The coordinated inhibition of the ETC by rotenone and this compound is illustrated in the signaling pathway diagram below. Rotenone blocks electron entry from NADH at Complex I, while this compound prevents electron transfer at Complex III. This dual blockade effectively halts the flow of electrons through the ETC, preventing the pumping of protons across the inner mitochondrial membrane and, consequently, inhibiting ATP synthesis via ATP synthase.
Caption: Mechanism of ETC Inhibition by Rotenone and this compound.
Experimental Protocols
This section provides a detailed protocol for the co-treatment of cultured cells with this compound and rotenone.
Materials
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO or ethanol)
-
Rotenone (stock solution in DMSO)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Assay-specific reagents (e.g., for measuring ATP levels, mitochondrial membrane potential, or ROS production)
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader, flow cytometer, or fluorescence microscope (depending on the chosen assay)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Experimental Workflow
Caption: General workflow for this compound and rotenone co-treatment.
Detailed Protocol
-
Cell Seeding:
-
Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours, or until they reach the desired confluency.
-
-
Preparation of Inhibitor Working Solutions:
-
Prepare stock solutions of this compound and rotenone in DMSO or ethanol (B145695). Store these stock solutions at -20°C.
-
On the day of the experiment, dilute the stock solutions in pre-warmed cell culture medium to the desired final concentrations. It is crucial to perform a dose-response curve to determine the optimal concentrations for the specific cell line and experimental conditions.
-
-
Co-treatment of Cells:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound and rotenone to the cells.
-
A vehicle control (medium with the same concentration of DMSO or ethanol used for the inhibitors) should always be included.
-
-
Incubation:
-
Incubate the cells with the inhibitors for the desired period. The incubation time will depend on the specific endpoint being measured. For acute effects on mitochondrial respiration, a few hours may be sufficient.[6][7] For studies involving downstream cellular events like apoptosis, longer incubation times (e.g., 24 hours) may be necessary.[6]
-
-
Assessment of ETC Inhibition:
-
Following incubation, the effects of the ETC blockade can be assessed using various assays. Common endpoints include:
-
Measurement of ATP Levels: A rapid decrease in cellular ATP levels is a direct consequence of ETC inhibition.[6][8][9]
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Inhibition of the ETC leads to the dissipation of the mitochondrial membrane potential.[5][6]
-
Reactive Oxygen Species (ROS) Production Assay: Blocking the ETC can lead to an increase in the production of mitochondrial superoxide.[4][6]
-
Oxygen Consumption Rate (OCR) Measurement: A Seahorse XF Analyzer can be used to directly measure the inhibition of mitochondrial respiration.[5]
-
-
Data Presentation
The following tables summarize typical concentration ranges and observed effects of this compound and rotenone treatment in various cell lines. It is important to note that optimal concentrations and incubation times should be empirically determined for each cell line and experimental setup.
Table 1: Recommended Concentration Ranges for ETC Inhibitors
| Inhibitor | Cell Line | Concentration Range | Incubation Time | Reference(s) |
| This compound | HepG2 | 1 nM - 100 µM | 4 - 24 hours | [6] |
| Rotenone | HepG2 | 1.5 nM - 200 µM | 4 - 24 hours | [6] |
| This compound | PC-12 | 1 µM | 24 hours | [10] |
| Rotenone | PC-12 | 50 µM | 24 hours | [10] |
| This compound | FRTL cells | 10 µM | 2 hours | [4] |
| Rotenone | FRTL cells | 0.5 µM | 2 hours | [4] |
Table 2: Effects of this compound and Rotenone on Cellular Parameters
| Parameter | Inhibitor(s) | Cell Line | Effect | Reference(s) |
| ATP Levels | This compound & Rotenone | HepG2 | Concentration-dependent decrease | [6][7] |
| Mitochondrial Membrane Potential | This compound | HepG2 | Decrease at high concentrations, increase at low concentrations | [6] |
| Mitochondrial Membrane Potential | Rotenone | HepG2 | Decrease at high concentrations | [6] |
| ROS Production (Mitochondrial Superoxide) | This compound | HepG2 | Modest increase | [6] |
| ROS Production (Mitochondrial Superoxide) | Rotenone | HepG2 | Significant increase | [6] |
| Cell Viability (IC50) | This compound | HepG2 | 15.97 nM (24 hours) | [6] |
| Cell Viability (IC50) | Rotenone | HepG2 | 56.15 nM (24 hours) | [6] |
Troubleshooting
Problem: Incomplete inhibition of mitochondrial respiration. Possible Cause: Suboptimal inhibitor concentrations or incubation time. Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Problem: High background in assays. Possible Cause: Autofluorescence of inhibitors or interference with assay reagents. Solution: Run appropriate controls, including inhibitor-only wells without cells, to assess background signals.
Problem: Unexpected cellular responses. Possible Cause: Off-target effects of the inhibitors. Solution: Consult the literature for known off-target effects and consider using alternative inhibitors to confirm findings. For instance, rotenone can also affect microtubule polymerization.[6]
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. brainly.in [brainly.in]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Antimycin A for the Study of Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (mETC) at complex III.[1][2][3][4] This inhibition disrupts cellular respiration, leading to a decrease in ATP synthesis, a collapse of the mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS).[3][5][6][7][8] These profound effects on mitochondrial function make this compound a valuable tool for studying various cellular processes, including autophagy.
Interestingly, the literature presents a dual role for this compound in the context of autophagy. Some studies report that this compound inhibits autophagy, suggesting that a functional mETC complex III is necessary for autophagy induction.[1][2][4][9] Conversely, a significant body of evidence demonstrates that the mitochondrial damage and oxidative stress induced by this compound can trigger a protective autophagic response, specifically the selective removal of damaged mitochondria, a process known as mitophagy.[5][6][7][8][10] This apparent contradiction highlights the complexity of the cellular response to mitochondrial dysfunction and underscores the importance of experimental context, such as cell type, drug concentration, and treatment duration.
These application notes provide a comprehensive overview of how to use this compound to study autophagy, including its mechanisms of action, protocols for key experiments, and guidance on interpreting the results in light of its dual effects.
Mechanism of Action of this compound in Modulating Autophagy
This compound binds to the Qi site of cytochrome b in complex III of the mETC, blocking the transfer of electrons from coenzyme Q to cytochrome c1.[3] This has several key consequences that ultimately impact autophagy:
-
Inhibition of Oxidative Phosphorylation and ATP Depletion: By halting the electron transport chain, this compound severely curtails the production of ATP through oxidative phosphorylation.[3][5][6][7][8]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow leads to the accumulation of electrons upstream, which can be transferred to molecular oxygen, generating superoxide (B77818) and other ROS.[3][5][11]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The disruption of the proton gradient across the inner mitochondrial membrane leads to a rapid depolarization of the mitochondria.[5][6][7][8]
These mitochondrial perturbations can influence autophagy through several signaling pathways. The increase in ROS can act as a signaling molecule to induce autophagy.[5] Furthermore, the damaged mitochondria can be targeted for degradation through mitophagy, a selective form of autophagy. However, some studies suggest that the function of complex III itself is somehow required for the initiation of autophagy, leading to the observed inhibitory effects of this compound under certain conditions.[1][2][4]
Data Presentation: Quantitative Effects of this compound on Autophagy Markers
The following tables summarize quantitative data from various studies on the effects of this compound on key autophagy markers.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on LC3-II | Reference |
| ARPE-19 | 25 µM | 24 hours | Marked increase | [5] |
| HEK293 | 10 µM (with 10 µM Oligomycin) | 8 hours | Formation of LC3 type II | [12] |
| 3T3-SA (YFP-Parkin) | 1 µM (with 1 µM Oligomycin) | 16 hours | Increased LC3-II | [13] |
| HL-1 Cardiomyocytes | Not specified | 16 hours | No stimulation of autophagy | [14][15] |
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on p62/SQSTM1 | Reference |
| ARPE-19 | 25 µM | 24 hours | Marked increase in protein levels | [5] |
| RPE cells | Not specified | Not specified | Increased accumulation | [7] |
| HL-1 Cardiomyocytes | Not specified | 32 hours | No change | [15] |
Experimental Protocols
Protocol 1: Induction of Mitophagy using this compound and Oligomycin
This protocol is designed to induce robust mitophagy by simultaneously inhibiting ATP synthase (with oligomycin) and complex III of the mETC (with this compound).[13][16][17]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, or MEFs expressing YFP-Parkin)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Oligomycin (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, fixative and antibodies for immunofluorescence)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Drug Preparation: Prepare a working solution of this compound and Oligomycin in complete cell culture medium. A common final concentration is 1-10 µM for each compound.[12][13] It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound and Oligomycin. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period. Mitophagy induction can be observed as early as a few hours, with significant mitochondrial clearance often seen after 16-24 hours.[12][13]
-
Downstream Analysis:
-
Western Blotting: Harvest cell lysates and analyze for the levels of mitochondrial proteins (e.g., TOMM20, COX IV) to assess mitochondrial clearance, and autophagy markers like LC3-II and p62.
-
Fluorescence Microscopy: Fix and permeabilize cells, followed by immunostaining for mitochondria (e.g., anti-TOMM20) and autophagosomes (e.g., anti-LC3). Co-localization of mitochondrial and autophagosomal markers is indicative of mitophagy.
-
Protocol 2: Measuring Autophagic Flux with this compound
This protocol determines whether this compound is inducing or inhibiting the overall autophagy process by measuring the autophagic flux. This is achieved by comparing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[18]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 or Chloroquine (stock solution in DMSO or water, respectively)
-
Lysis buffer for Western blotting
-
Antibodies for LC3 and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of harvesting.
-
Experimental Groups: Set up the following treatment groups:
-
Vehicle control
-
This compound alone
-
Bafilomycin A1 (or Chloroquine) alone
-
This compound + Bafilomycin A1 (or Chloroquine)
-
-
This compound Treatment: Treat the cells with the desired concentration of this compound for a specific duration (e.g., 6-24 hours).
-
Lysosomal Inhibition: For the groups receiving the lysosomal inhibitor, add Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for the last 2-4 hours of the this compound treatment.
-
Cell Lysis and Western Blotting: Harvest all cell groups, prepare lysates, and perform Western blotting for LC3.
-
Data Analysis: Quantify the LC3-II band intensity and normalize it to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the lysosomal inhibitor indicates an active autophagic flux.
Visualization of Concepts and Workflows
Signaling Pathway of this compound-Induced Mitophagy
Caption: this compound inhibits mETC Complex III, leading to mitochondrial dysfunction and subsequent induction of mitophagy.
Experimental Workflow for Measuring Autophagic Flux
Caption: Workflow for assessing autophagic flux in response to this compound treatment using a lysosomal inhibitor.
Logical Relationship of this compound's Dual Role in Autophagy
Caption: The dual role of this compound in autophagy is dependent on the specific cellular context and experimental conditions.
References
- 1. Mitochondrial Electron Transport Chain Complex III Is Required for this compound to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial electron transport chain complex III is required for this compound to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Using enhanced-mitophagy to measure autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Upregulated autophagy protects cardiomyocytes from oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Upregulated autophagy protects cardiomyocytes from oxidative stress-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Autophagy of Mitochondria on a Ubiquitin-Endoplasmic-Reticulum Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Antimycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Antimycin A as a potent inducer of apoptosis for analysis by flow cytometry. This document outlines the underlying signaling pathways, detailed experimental protocols, and representative data presentation.
This compound is a well-characterized inhibitor of the mitochondrial electron transport chain.[1][2] By binding to complex III, it disrupts cellular respiration, leading to an increase in reactive oxygen species (ROS) and subsequent induction of apoptosis.[1][3][4] This makes it a valuable tool for studying the mechanisms of programmed cell death and for screening potential therapeutic agents that may modulate apoptotic pathways.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cells treated with this compound. The data is presented as the percentage of cells in each quadrant, representing viable, early apoptotic, late apoptotic, and necrotic populations.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in HCT-116 Cells
| This compound Concentration (µg/mL) | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 75.4 ± 3.5 | 15.1 ± 2.2 | 9.5 ± 1.8 |
| 20 | 50.1 ± 4.2 | 28.7 ± 3.1 | 21.2 ± 2.9 |
| 40 | 25.8 ± 3.9 | 40.3 ± 4.5 | 33.9 ± 3.7 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Time-Course of this compound-Induced Apoptosis in Jurkat Cells
| Time (hours) | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 6 | 80.5 ± 2.9 | 12.3 ± 1.5 | 7.2 ± 1.1 |
| 12 | 62.3 ± 3.7 | 25.1 ± 2.8 | 12.6 ± 1.9 |
| 24 | 35.7 ± 4.1 | 38.9 ± 3.6 | 25.4 ± 3.2 |
Data are representative and based on a fixed concentration of this compound (e.g., 20 µg/mL).
Signaling Pathways
This compound triggers the intrinsic pathway of apoptosis primarily through the generation of mitochondrial stress.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the induction of apoptosis in a cell culture model using this compound.
Materials:
-
Cell line of interest (e.g., Jurkat, HCT-116, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)[2]
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare working solutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 10, 20, 40 µg/mL).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 6, 12, 24 hours).
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells and transfer to a centrifuge tube.
-
Adherent cells: Wash with PBS, and detach using a gentle cell scraper or trypsin. Collect the cells and transfer to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS. Proceed to the Annexin V and PI staining protocol.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure for differentiating between viable, apoptotic, and necrotic cells.[5][6]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Start with the washed cell pellet from Protocol 1. Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining:
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[5][7] Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
-
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound-induced apoptosis.
Caption: Workflow for apoptosis analysis.
References
- 1. Induction of apoptosis by this compound in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: Antimycin A in Isolated Mitochondria Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC).[1][2] It specifically targets Complex III (cytochrome bc1 complex), binding to the Qi site of cytochrome b and blocking the transfer of electrons from cytochrome b to cytochrome c1.[1][3] This inhibition disrupts the proton gradient necessary for ATP synthesis, leading to a collapse of oxidative phosphorylation, a decrease in mitochondrial membrane potential, and a significant increase in the production of reactive oxygen species (ROS), particularly superoxide (B77818).[1][4][5] These characteristics make this compound an invaluable tool in mitochondrial research, allowing for the controlled induction of mitochondrial dysfunction to study a wide range of cellular processes, including apoptosis, autophagy, and cellular signaling pathways related to oxidative stress.[4][6][7]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Complex III of the electron transport chain.[1][8] This targeted inhibition has several downstream consequences:
-
Inhibition of Electron Flow: By blocking the Qi site, this compound prevents the oxidation of ubiquinol, halting the flow of electrons to cytochrome c.[1]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The disruption of the proton-pumping activity of Complex III leads to a rapid dissipation of the mitochondrial membrane potential.[4][5]
-
Increased ROS Production: The blockage of electron flow at Complex III causes a backup of electrons, leading to the formation of superoxide radicals as electrons are passed directly to molecular oxygen.[1][9][10]
-
Decreased ATP Synthesis: The collapse of the proton motive force severely impairs the ability of ATP synthase (Complex V) to produce ATP.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on key mitochondrial parameters as reported in various studies.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| ARPE-19 | Increasing concentrations | - | Dose-dependent cell death | [4] |
| A549 | 2-100 µM | 72 h | Significant inhibition of cell growth | [5] |
| A549 | 50 µM | 72 h | ~17% induction of apoptosis | [5][11] |
| NRK52E | 10 and 20 µM | - | Significant dose-dependent increase in cell death | [12] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line/Tissue | Concentration | Exposure Time | Effect on ΔΨm | Reference |
| ARPE-19 | Dose-dependent | 4 h | Dose-dependent decrease | [4] |
| A549 | 50 µM | - | ~38% loss of ΔΨm | [5][11] |
Table 3: Effect of this compound on Oxygen Consumption Rate (OCR)
| Cell Line/Tissue | Concentration | Effect on OCR | Reference |
| ARPE-19 | 1 µM, 10 µM, 20 µM | Rapid and major reduction | [4] |
| HepG2 | 10 nM | ~50% inhibition | [13] |
Table 4: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line/Tissue | Concentration | Exposure Time | Effect on ROS | Reference |
| A549 | - | - | Significant increase in intracellular ROS | [5] |
| HeLa | 10 µM, 25 µM, 50 µM | 30 min | Increase in ROS production | [14] |
| Cardiomyocytes | 10, 20, 40 µM | - | Significant increase in total and mitochondrial ROS | [15] |
| FRTL cells | 10 µM | - | Increase in mitochondrial superoxide production | [16] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for isolating functional mitochondria from cultured cells.[17][18][19]
Materials:
-
Mitochondrial Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES (pH 7.4), 0.5 mM EGTA. Prepare fresh and keep on ice.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell scrapers.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge.
-
Microcentrifuge tubes.
Procedure:
-
Grow cells to 80-90% confluency in culture flasks.
-
Place culture flasks on ice and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold MIB to each flask and scrape the cells.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 15-20 strokes of the pestle. Keep the homogenizer on ice throughout the process.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 7,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in a small volume of fresh, ice-cold MIB.
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).
-
The isolated mitochondria are now ready for use in downstream experiments.
Protocol 2: Measurement of Mitochondrial Respiration using an Oxygen Electrode
This protocol describes how to measure the effect of this compound on the oxygen consumption rate of isolated mitochondria.[20][21]
Materials:
-
Isolated mitochondria (from Protocol 1).
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4.
-
Substrates: e.g., 5 mM succinate (B1194679) or a combination of 5 mM glutamate (B1630785) and 5 mM malate.
-
ADP solution (e.g., 100 mM).
-
This compound stock solution (e.g., 10 mM in ethanol).
-
Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer).
Procedure:
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add 1-2 mL of Respiration Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add isolated mitochondria to the chamber (typically 0.5-1 mg/mL protein).
-
Record the basal respiration rate (State 2).
-
Add the substrate (e.g., succinate) to initiate electron transport and record the respiration rate.
-
Add a limiting amount of ADP (e.g., 100-200 µM) to stimulate ATP synthesis and measure the active respiration rate (State 3).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
Add this compound to the chamber (final concentration typically 1-10 µM) and record the inhibited respiration rate. A dramatic decrease in oxygen consumption should be observed.
-
Analyze the data to determine the rates of oxygen consumption in different respiratory states and the degree of inhibition by this compound.
Protocol 3: Measurement of Mitochondrial ROS Production
This protocol outlines the use of a fluorescent probe to measure this compound-induced ROS production in isolated mitochondria.
Materials:
-
Isolated mitochondria (from Protocol 1).
-
Respiration Buffer (as in Protocol 2).
-
Substrate (e.g., 5 mM succinate).
-
This compound stock solution.
-
MitoSOX™ Red or another mitochondria-specific superoxide indicator.
-
Fluorescence plate reader or fluorometer.
Procedure:
-
Resuspend isolated mitochondria in Respiration Buffer at a concentration of approximately 0.1-0.5 mg/mL.
-
Load the mitochondria with MitoSOX™ Red (typically 2-5 µM) and incubate in the dark for 10-15 minutes at 37°C.
-
Wash the mitochondria by centrifugation (7,000 x g for 5 minutes at 4°C) and resuspend in fresh Respiration Buffer to remove excess probe.
-
Aliquot the mitochondrial suspension into a 96-well black plate.
-
Add the substrate (e.g., succinate) to all wells except the negative control.
-
Treat the desired wells with this compound at various concentrations (e.g., 1-50 µM). Include a vehicle control (e.g., ethanol).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~510/580 nm for MitoSOX™ Red) over time.
-
An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.
Visualizations
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Caption: Workflow for measuring the effect of this compound on mitochondrial respiration.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. login.medscape.com [login.medscape.com]
- 3. Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Villains" Turning Good: this compound and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 9. Electron transport chain - Wikipedia [en.wikipedia.org]
- 10. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content.protocols.io [content.protocols.io]
- 18. protocols.io [protocols.io]
- 19. drexel.edu [drexel.edu]
- 20. Recommended experiments involving oxygen consumption by mitochondria [ruf.rice.edu]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitochondrial Complex III Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Antimycin A inhibition of mitochondrial complex III.
Troubleshooting Guide: this compound Not Inhibiting Complex III
This guide provides a step-by-step approach to identify and resolve common issues when this compound fails to inhibit mitochondrial complex III activity.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for failed this compound inhibition.
Q1: My this compound is not inhibiting Complex III activity. What should I check first?
A1: Start by verifying the integrity and preparation of your this compound stock solution.
-
Storage and Stability: this compound, especially in solution, can degrade over time. Lyophilized powder should be stored at -20°C and is generally stable for up to 24 months.[1] Once dissolved, it should be stored at -20°C and used within 3 months to maintain potency.[1] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[1]
-
Solubility: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[2] Ensure it is fully dissolved before use.
-
Concentration: Double-check your calculations for the final working concentration. The effective concentration can vary depending on the experimental system, but it is typically in the nanomolar to low micromolar range.
Q2: I've confirmed my this compound is properly prepared, but I still see no inhibition. What's the next step?
A2: Scrutinize your experimental assay conditions.
-
Assay Buffer: Ensure the pH and composition of your assay buffer are optimal for Complex III activity. A pH range of 7.4 to 8.0 is generally considered optimal.[3]
-
Substrate Concentration: The concentration of the electron donor, such as decylubiquinol, should be saturating. For decylubiquinol, a concentration between 100 and 200 µM is often used.[3]
-
Complex IV Inhibition: In assays measuring the reduction of cytochrome c, it is crucial to inhibit Complex IV to prevent the re-oxidation of the reduced cytochrome c.[4] This is typically achieved by adding potassium cyanide (KCN) or sodium azide (B81097) to the reaction mixture.[4]
-
Detergent Use: If you are using isolated mitochondria, ensure they have been properly solubilized with a mild detergent like digitonin (B1670571) to expose the enzyme complex.[4]
Q3: My assay conditions seem correct. Could the problem be with my mitochondrial preparation?
A3: Yes, the quality of your isolated mitochondria is critical for a successful assay.
-
Mitochondrial Integrity: Damaged mitochondria can lead to a loss of essential components, including cytochrome c, which is necessary for the assay. Assess the integrity of your mitochondrial preparation using a method like the cytochrome c release assay.
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your mitochondrial samples, as this can disrupt the mitochondrial membranes and compromise their function.[5]
Q4: I've ruled out issues with the inhibitor, assay, and mitochondria. What other possibilities should I consider?
A4: At this point, consider biological factors that might be influencing the results.
-
Cell Line Resistance: Some cell lines can develop resistance to this compound.[6] This can be due to mutations in the mitochondrial DNA that alter the binding site of the inhibitor.[6]
-
Alternative Electron Transport Pathways: In some organisms or under certain conditions, alternative respiratory pathways that bypass Complex III may be active.
-
Off-Target Effects: While this compound is a specific inhibitor of Complex III, it can have other effects on the cell, such as the generation of reactive oxygen species (ROS).[1] These secondary effects could potentially interfere with your assay in complex ways.
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of action of this compound?
A5: this compound inhibits the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex.[7] It specifically binds to the Qi site of the cytochrome b subunit, blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c1.[7] This blockage halts the electron flow through Complex III, leading to a collapse of the mitochondrial membrane potential and a decrease in ATP production.[7]
Electron Transport Chain and this compound Inhibition
Caption: this compound inhibits Complex III at the Qi site.
Q6: What are some alternative inhibitors for Complex III?
A6: If you suspect an issue with your this compound or are looking for a complementary inhibitor, consider the following:
-
Myxothiazol (B1677603): This inhibitor binds to the Qo site of Complex III, which is a different binding site than this compound.[1] It blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[8]
-
Stigmatellin (B1206613): Similar to myxothiazol, stigmatellin also binds to the Qo site of Complex III.[9] It is a potent inhibitor and can also inhibit Complex I at higher concentrations.[9]
-
Atovaquone: This is a clinically used drug that inhibits Complex III and is particularly effective against certain parasites like Plasmodium falciparum.
Q7: What are the typical effective concentrations for Complex III inhibitors?
A7: The effective concentration, often expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the inhibitor, the biological system (e.g., isolated mitochondria, cell type), and the specific assay conditions. The following table provides a general reference for commonly used inhibitors.
| Inhibitor | Target Site | Typical IC50 Range | Organism/System | Reference(s) |
| This compound | Qi | 15 nM | Beef heart submitochondrial particles | [10] |
| 1.25 µg/mL (EC50) | Rhizoctonia solani | [11] | ||
| Myxothiazol | Qo | 0.01 - 3 µg/mL (growth inhibition) | Yeasts and fungi | [1] |
| 50% activity decrease at 0.56 mg/kg (in vivo) | Mouse liver | [12] | ||
| Stigmatellin | Qo | 15 nM | Beef heart submitochondrial particles | [10] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Complex III Activity
This protocol describes a spectrophotometric assay to measure the activity of Complex III (ubiquinol-cytochrome c reductase) in isolated mitochondria. The assay is based on the reduction of cytochrome c, which is monitored by the increase in absorbance at 550 nm.[3]
Experimental Workflow for Complex III Activity Assay
Caption: Workflow for measuring mitochondrial Complex III activity.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)
-
Decylubiquinol (substrate)
-
Cytochrome c (from horse heart)
-
Potassium cyanide (KCN) or Sodium Azide
-
This compound (inhibitor)
-
Spectrophotometer capable of kinetic measurements at 550 nm
-
Cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of decylubiquinol in ethanol.
-
Prepare a stock solution of cytochrome c in assay buffer.
-
Prepare a stock solution of KCN or sodium azide in water.
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
-
Assay Setup:
-
Set the spectrophotometer to 550 nm and the temperature to 30°C.
-
In a cuvette, add the assay buffer, KCN (to a final concentration of 1-2 mM) or sodium azide (to a final concentration of 2-5 mM), and the mitochondrial sample (typically 5-20 µg of protein).
-
Add oxidized cytochrome c to a final concentration of 50-100 µM.
-
-
Initiate the Reaction:
-
Start the reaction by adding decylubiquinol to a final concentration of 100-200 µM.
-
Immediately start recording the absorbance at 550 nm for 3-5 minutes.
-
-
Inhibitor Control:
-
In a separate cuvette, repeat the assay as above, but pre-incubate the mitochondria with this compound (e.g., 1-5 µM) for 2-3 minutes before adding the decylubiquinol.
-
-
Calculate Activity:
-
The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
The specific activity of Complex III is expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein. The activity is the this compound-sensitive rate (i.e., the rate in the absence of this compound minus the rate in the presence of this compound).
-
Protocol 2: Assessment of Mitochondrial Integrity by Cytochrome c Release
This protocol describes a method to assess the integrity of the outer mitochondrial membrane by measuring the amount of cytochrome c released from isolated mitochondria. This is a common indicator of mitochondrial damage and the initiation of apoptosis.
Materials:
-
Isolated mitochondria
-
Mitochondrial Resuspension Buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EGTA)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Anti-cytochrome c antibody
-
Anti-VDAC or other mitochondrial marker antibody (for loading control)
Procedure:
-
Mitochondrial Preparation:
-
Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.
-
-
Incubation and Separation:
-
Resuspend the isolated mitochondria in the resuspension buffer.
-
Incubate a portion of the mitochondrial suspension under conditions that may induce outer membrane permeabilization (e.g., with a pro-apoptotic agent) as a positive control. A non-treated sample serves as the negative control.
-
Centrifuge the mitochondrial suspension at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the intact mitochondria.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the released proteins, including any released cytochrome c.
-
Lyse the mitochondrial pellet in a suitable lysis buffer.
-
Determine the protein concentration of both the supernatant and the pellet fractions.
-
-
Western Blot Analysis:
-
Load equal amounts of protein from the supernatant and pellet fractions onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against cytochrome c.
-
Also, probe the membrane with an antibody against a mitochondrial protein that is not released (e.g., VDAC) to serve as a loading control for the mitochondrial pellet fraction.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
-
Interpretation:
-
In a preparation of intact mitochondria, the cytochrome c signal should be predominantly in the pellet fraction.
-
An increase in the cytochrome c signal in the supernatant fraction is indicative of a loss of outer mitochondrial membrane integrity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medium.com [medium.com]
- 3. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Myxothiazol - Wikipedia [en.wikipedia.org]
- 9. Stigmatellin - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 12. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimycin A Solubility and Handling: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Antimycin A insolubility in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?
A1: this compound is inherently hydrophobic and is known to be insoluble in water and aqueous solutions.[1][2][3][4] Direct dissolution in buffers like PBS or cell culture media will result in precipitation or failure to dissolve. It is necessary to first dissolve this compound in an appropriate organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental medium.
Q2: What are the recommended organic solvents for dissolving this compound?
A2: this compound is soluble in a variety of organic solvents.[5] The most commonly used solvents for preparing stock solutions for biological experiments are Dimethyl Sulfoxide (DMSO) and ethanol.[2][6][7][8][9] It is also soluble in methanol, acetone, chloroform, and ether.[1][2][3][8]
Q3: My this compound precipitated out of solution after I diluted my stock into my aqueous cell culture medium. What went wrong and how can I fix it?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This "salting out" effect occurs because the compound is no longer in its preferred solvent environment. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium is kept to a minimum, typically below 0.5% or 1%, to avoid solvent-induced cellular toxicity.
-
Dilution Method: Add the this compound stock solution to your aqueous medium drop-wise while gently vortexing or stirring the medium. This gradual introduction can help prevent immediate precipitation.
-
Working Concentration: Do not exceed the solubility limit of this compound in the final aqueous medium. If you require a very high concentration, you may need to explore alternative formulation strategies, though this is often limited by the compound's inherent properties.
-
Temperature: Ensure your aqueous medium is at the appropriate temperature (e.g., 37°C for cell culture) before adding the stock solution, as temperature can influence solubility.[10]
Q4: How should I prepare and store a stock solution of this compound?
A4: To prepare a stock solution, dissolve the lyophilized this compound powder in a recommended organic solvent like DMSO or ethanol.[6][7] For example, to create a 15 mM stock solution, you can reconstitute 10 mg of this compound powder in 1.2 mL of DMSO.[6][7] Once in solution, it is crucial to store it correctly to maintain its potency. Store the stock solution at -20°C, desiccated.[6][7] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6][7] In its lyophilized form, the compound is stable for up to 24 months, but once in solution, it should be used within 3 months to prevent loss of potency.[6][7]
Data Summary: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1][2][3][4] |
| Ethanol (95-100%) | ~50 mg/mL | [2][3][6][7] |
| DMSO | ~35 mg/mL | [6][7][11] |
| Methanol | Soluble | [8][9] |
| Chloroform | Soluble | [1][2][3][5] |
| Acetone | Soluble | [1][2][3][5] |
| Ether | Soluble | [1][2][3] |
| Dimethylformamide (DMF) | Soluble | [8][9] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes the preparation of a concentrated stock solution and its subsequent dilution to a final working concentration in an aqueous medium.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/ACS grade DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile aqueous medium (e.g., cell culture media, PBS)
Procedure:
-
Pre-warming: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO or ethanol) to the vial of this compound to achieve the desired stock concentration. For example, add 1.2 mL of DMSO to 10 mg of this compound for a 15 mM stock solution.[6][7]
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be attempted if dissolution is difficult, but avoid overheating.[10]
-
Aliquoting: Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[6]
-
Storage: Store the aliquots at -20°C in a desiccated environment for up to 3 months.[6][7]
-
Preparation of Working Solution: When ready to use, thaw a single aliquot. Add the required volume of the stock solution to your pre-warmed aqueous experimental medium while gently mixing. Ensure the final concentration of the organic solvent remains at a non-toxic level for your specific application (e.g., <0.5%).
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound from Streptomyces sp., mitochondrial electron transport chain complex III inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. 1397-94-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound: Physical Properties, Solubility & Molecular Weight | Study.com [study.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. This compound (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Optimizing Antimycin A Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Antimycin A in cell culture experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data on effective concentrations for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of cellular respiration.[1] Its primary mechanism involves binding to the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] This binding action blocks the transfer of electrons from cytochrome b to cytochrome c1, effectively halting ATP synthesis via oxidative phosphorylation.[1][2] This inhibition leads to a cascade of cellular events, including a significant increase in the production of superoxide (B77818) radicals, induction of oxidative stress, and the initiation of cell death pathways like apoptosis.[1][2]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used as a research tool to:
-
Study mitochondrial function and dysfunction.[2]
-
Induce oxidative stress and study its cellular consequences.[3][4]
-
Investigate pathways of apoptosis and other forms of cell death.[2][3]
-
Serve as a positive control for mitochondrial dysfunction in assays like the Seahorse XF Cell Mito Stress Test.[5][6]
-
Explore its potential as an anticancer, antifungal, and antiviral agent.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For a 15 mM stock solution, you can reconstitute 10 mg of powder in 1.2 mL of DMSO.[7][8] It is also soluble in ethanol.[7][8] Store the lyophilized powder at -20°C, desiccated, where it is stable for up to 24 months.[7][8] Once in solution, store it at -20°C and use within 3 months to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[7][8]
Q4: What is a typical working concentration range for this compound?
A4: The effective concentration of this compound is highly dependent on the cell line, experimental duration, and the specific endpoint being measured.[6] Ranges can vary from nanomolar (nM) to micromolar (µM). For example, 10 nM this compound was sufficient to inhibit the oxygen consumption rate by 50% in HepG2 cells, while concentrations around 50 µM were used to induce apoptosis in HeLa cells.[3][9] It is crucial to perform a dose-response experiment for each new cell line and experimental setup.[6]
Troubleshooting Guide
Q1: I am not observing the expected level of cytotoxicity or mitochondrial inhibition. What could be wrong?
A1:
-
Sub-optimal Concentration: The most common issue is an incorrect concentration for your specific cell line. It is essential to perform a titration or "kill curve" experiment to determine the optimal concentration.[10]
-
Reagent Instability: this compound solutions, especially when not stored properly or subjected to multiple freeze-thaw cycles, can lose potency.[7][8] Consider preparing fresh aliquots from a new stock.
-
Cell Density and Health: High cell density can reduce the effective concentration of the compound per cell. Ensure you are using a consistent and appropriate seeding density. The overall health and metabolic state of your cells can also influence their sensitivity.
-
Incorrect Experimental Duration: The time of exposure to this compound is critical. Short incubation times may not be sufficient to induce the desired effect. Conversely, very long exposures might lead to secondary, non-specific effects.
Q2: I am seeing high variability between my experimental replicates. How can I improve consistency?
A2:
-
Consistent Cell Seeding: Ensure uniform cell seeding across all wells of your plate. Inconsistent cell numbers will lead to variable results.
-
Thorough Mixing: When adding this compound to your media, ensure it is mixed thoroughly before applying it to the cells to guarantee a uniform final concentration in each well.
-
Edge Effects: In 96-well plates, wells on the outer edges are prone to evaporation, which can concentrate the compound and affect results. To mitigate this, consider not using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Automated Dispensing: If possible, use automated or multi-channel pipettes for reagent addition to minimize pipetting errors and improve timing consistency across the plate.
Q3: My cells are dying too quickly, even at low concentrations. What should I do?
A3:
-
Reduce Concentration and Time: Your cell line may be particularly sensitive to this compound. Perform a dose-response experiment with a lower concentration range and shorter incubation times.
-
Check for Contamination: Ensure your this compound stock or cell culture is not contaminated, as this could exacerbate cytotoxicity.
-
Serum Concentration: The concentration of serum in your culture medium can influence the effects of many compounds. Ensure you are using a consistent and appropriate serum percentage for your cell line.
Data on this compound Concentrations in Specific Cell Lines
The optimal concentration of this compound is highly cell-type dependent. The following table summarizes concentrations used in various studies. It is crucial to use this as a starting point for your own dose-response experiments.
| Cell Line | Concentration Range | Exposure Time | Observed Effect | Reference(s) |
| HeLa | 0.5 - 50 µM | 30 min - 72 hrs | S phase cell cycle arrest, Apoptosis, ROS production | [3][11][12] |
| HepG2 | 10 nM | 48 hrs | ~50% inhibition of Oxygen Consumption Rate (OCR), increased ROS | [9] |
| ARPE-19 | 1 - 20 µM | 4 - 72 hrs | Dose-dependent cell death, loss of mitochondrial membrane potential | [13][14] |
| NRK52E | 10 - 20 µM | Not specified | Dose-dependent increase in cell death, decreased NRF2 expression | [15] |
| SH-SY5Y | 50 µM | 30 min | Decreased mitochondrial membrane potential | [16] |
| Cardiomyocytes | 10 - 40 µM | Not specified | Decreased mitochondrial membrane potential, increased ROS | [17] |
| U2OS | 1 µg/mL (~1.8 µM) | 4 hrs | Destabilization of HIF-1α in moderate hypoxia | [18] |
Key Experimental Protocols
Dose-Response Determination using MTT Assay
This protocol helps to determine the optimal cytotoxic concentration of this compound for a specific cell line.
Principle: The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[19][20][21] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[19][22] The amount of formazan produced is proportional to the number of living cells.[21]
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A 2-fold or 3-fold serial dilution is common for initial experiments.[23] Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[23]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[19][22]
-
Solubilization: After incubation, carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[19] A reference wavelength of >650 nm can be used to subtract background noise.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Measuring Mitochondrial Respiration with a Seahorse XF Analyzer
This protocol outlines the use of this compound as part of the Seahorse XF Cell Mito Stress Test.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time.[24][25] The Mito Stress Test uses sequential injections of mitochondrial inhibitors, including this compound, to assess key parameters of mitochondrial function.[6][24] this compound, in combination with Rotenone (a Complex I inhibitor), is used to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[6][25]
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a uniform monolayer.
-
Cartridge Hydration: One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with the provided calibrant and incubate overnight at 37°C in a non-CO2 incubator.[26]
-
Assay Preparation: On the day of the experiment, replace the culture medium with pre-warmed Seahorse XF assay medium. Place the cell plate in a non-CO2 incubator at 37°C for 30-60 minutes before the assay.[26]
-
Compound Loading: Prepare the injection solutions. For the Mito Stress Test, these are typically Oligomycin, FCCP, and a mixture of Rotenone and this compound.[6] Load the appropriate volumes of each compound into the designated ports (A, B, C, D) of the hydrated sensor cartridge.[24] A common final concentration for this compound is 0.5-1 µM.[5]
-
Assay Execution: Place the loaded cartridge and the cell plate into the Seahorse XF Analyzer and start the pre-programmed run. The instrument will perform baseline measurements before sequentially injecting the compounds and measuring the subsequent changes in OCR and ECAR.
-
Data Analysis: The Seahorse software will analyze the data to provide key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. The final injection of Rotenone/Antimycin A provides the measurement for non-mitochondrial respiration.[25]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: A decision tree for troubleshooting common this compound experimental issues.
References
- 1. This compound: From Mitochondrial Poison to Multifaceted Biological Probe and Therapeutic Agent. | Read by QxMD [read.qxmd.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. An ROS generator, this compound, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 6. agilent.com [agilent.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. This compound (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. tabaslab.com [tabaslab.com]
Antimycin A Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Antimycin A in experimental settings. All information is presented in a direct question-and-answer format to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a well-characterized inhibitor of the mitochondrial electron transport chain (ETC). It specifically binds to the Qi site of complex III (cytochrome bc1 complex), blocking the transfer of electrons from cytochrome b to cytochrome c1. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).
Q2: Beyond complex III inhibition, what are the known off-target effects of this compound?
While its primary effect is on complex III, this compound has been reported to exert several off-target effects that can influence experimental outcomes. These include:
-
Interaction with Bcl-2 Family Proteins: this compound can bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, mimicking the action of BH3-only proteins.[1] This can directly induce mitochondrial swelling and loss of membrane potential, independent of its effects on the ETC.[1]
-
Inhibition of Complex IV: Some studies have indicated that this compound can also inhibit the activity of complex IV (cytochrome c oxidase) of the electron transport chain, further disrupting mitochondrial respiration.[2]
-
Modulation of Ion Channels: this compound can activate TRPA1 (Transient Receptor Potential Ankryin 1) and TRPV1 (Transient Receptor Potential Vanilloid 1) channels. The activation of TRPA1 is dependent on ROS production, while TRPV1 activation appears to be ROS-independent.[3][4]
-
Induction of Nitric Oxide (NO) Production: In some cell types, this compound can induce the production of nitric oxide, which can lead to PARP (Poly [ADP-ribose] polymerase) overactivation and AIF (Apoptosis-Inducing Factor) translocation, contributing to cell death.[5][6]
-
Acceleration of c-Myc Degradation: this compound can promote the degradation of the c-Myc oncoprotein.[7][8] This process is mediated by ROS-dependent activation of GSK3, which phosphorylates c-Myc at threonine-58, targeting it for proteasomal degradation.[7][8]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of apoptosis or cell death observed at low concentrations of this compound.
-
Question: My cells are dying at a much lower concentration of this compound than expected based on its IC50 for complex III inhibition. What could be the cause?
-
Answer: This could be due to off-target effects, particularly its interaction with Bcl-2 family proteins.[1] If your cells express high levels of Bcl-2 or Bcl-xL, this compound might be directly inducing apoptosis by binding to these proteins.[1] Consider the following troubleshooting steps:
-
Investigate Bcl-2 interaction: Perform co-immunoprecipitation or proximity ligation assays to determine if this compound is interacting with Bcl-2 or Bcl-xL in your cell line.
-
Use a Bcl-2 inhibitor: Compare the effects of this compound with a known Bcl-2 inhibitor to see if they produce similar phenotypes.
-
Evaluate AIF translocation: Assess the subcellular localization of AIF. Nuclear translocation of AIF suggests a potential role for the NO/PARP pathway in this compound-induced cell death.[5]
-
Issue 2: Inconsistent or variable ROS production measurements.
-
Question: I am getting inconsistent results when measuring ROS production after this compound treatment. Why might this be happening?
-
Answer: The kinetics and localization of ROS production induced by this compound can be complex. While it primarily increases mitochondrial superoxide (B77818), the overall cellular ROS levels can be influenced by the cell type's antioxidant capacity and the specific ROS probe used.
-
Use multiple ROS probes: Employ both mitochondrial-specific (e.g., MitoSOX Red) and general cellular ROS indicators (e.g., H2DCFDA) to get a more complete picture.[9]
-
Time-course experiment: Measure ROS production at different time points after this compound treatment to capture the peak of ROS generation.
-
Control for NO production: Be aware that this compound can also induce nitric oxide production, which can interact with superoxide to form peroxynitrite, potentially affecting your ROS measurements.[10][11]
-
Issue 3: Effects on cellular signaling pathways that are seemingly unrelated to mitochondrial respiration.
-
Question: I'm observing changes in c-Myc protein levels after this compound treatment. Is this a known off-target effect?
-
Answer: Yes, this compound can accelerate the degradation of c-Myc.[7][8] This is a recognized off-target effect that is dependent on ROS production.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 Value (µM) | Incubation Time (h) | Assay |
| L6 (rat myoblasts) | ~10 (in glucose media) | 24 | Cell Viability |
| H9c2 (rat cardiac myoblasts) | ~1 (in glucose media) | 24 | Cell Viability |
| HepG2 (human liver carcinoma) | ~0.1 (in glucose media) | 24 | Cell Viability |
| A549 (human lung carcinoma) | > 50 | 72 | Cell Growth Inhibition |
| CAL 27 (human oral squamous carcinoma) | Not specified | Not specified | Antiproliferation |
| Ca9-22 (human oral squamous carcinoma) | Not specified | Not specified | Antiproliferation |
Note: IC50 values can vary significantly between cell lines and experimental conditions.[12]
Table 2: Effects of this compound on Mitochondrial Complex Activity in Rhizoctonia solani
| This compound₁ Concentration (µg/mL) | Complex III Activity (% of Control) | Complex IV Activity (% of Control) |
| 6.66 | 55 | 88 |
| 13.33 | 51 | 55 |
Data from a study on the fungus Rhizoctonia solani, indicating a dose-dependent inhibition of both complex III and complex IV.[2]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is a general guideline for assessing cell viability after this compound treatment using an MTT assay.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Mitochondrial ROS using MitoSOX Red
This protocol provides a general method for measuring mitochondrial superoxide production.[16][17][18]
-
Cell Culture: Culture cells to the desired confluency on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reader analysis.
-
MitoSOX Red Loading: Remove the culture medium and wash the cells once with warm PBS or HBSS. Incubate the cells with 5 µM MitoSOX Red in a serum-free medium for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with a warm buffer to remove the excess probe.
-
This compound Treatment: Add the desired concentration of this compound to the cells in a fresh buffer. A positive control with a known inducer of mitochondrial ROS is recommended.
-
Image Acquisition/Fluorescence Measurement: Immediately begin acquiring images using a fluorescence microscope with an appropriate filter set (e.g., excitation ~510 nm, emission ~580 nm) or measure the fluorescence intensity using a plate reader.
-
Data Analysis: Quantify the change in fluorescence intensity over time in the this compound-treated cells compared to the control cells.
Signaling Pathway and Workflow Diagrams
Caption: On-target effect of this compound on the mitochondrial electron transport chain.
Caption: Overview of this compound's potential off-target signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 3. This compound-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced cell death depends on AIF translocation through NO production and PARP activation and is not involved in ROS generation, cytochrome c release and caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) this compound-Induced Cell Death Depends on AIF [research.amanote.com]
- 7. Identification of this compound as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a c-Myc degradation accelerator via high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric oxide interacts with mitochondrial complex III producing antimycin-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Mitochondrial ROS production and mitochondrial content measurement [bio-protocol.org]
- 18. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Antimycin A stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of Antimycin A in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at 35 mg/mL and ethanol (B145695) at 50 mg/mL.[1][2] For cell culture applications, using anhydrous, cell culture grade DMSO or ethanol is recommended to prepare concentrated stock solutions. It is important to note that this compound is insoluble in water.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the potency of this compound.
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, it is stable for up to 24 months.[1][2][3][4]
-
Stock Solutions: Once dissolved in DMSO or ethanol, aliquot into single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C.[1][2][3][4] Under these conditions, the solution is stable for up to 3 months.[1][2][3][4]
Q3: What is the known stability of this compound in aqueous solutions and how is it affected by pH?
A3: this compound's stability is significantly influenced by pH. It degrades more rapidly in alkaline conditions. The biological activity half-life of this compound in aqueous solutions at various pH levels is summarized below.
| pH | Half-Life (hours) |
| 6.0 | 310 |
| 6.5 | 310 |
| 7.5 | 120 |
| 8.0 | 100 |
| 8.5 | 46 |
| 9.0 | 9.7 |
| 9.5 | 4.6 |
| 10.0 | 1.5 |
| (Data sourced from fish bioassay studies)[5] |
Q4: Is there concrete data on the half-life of this compound in common cell culture media like DMEM or RPMI-1640 at 37°C?
A4: Currently, there is a lack of specific published data on the half-life and degradation kinetics of this compound in common cell culture media under standard incubation conditions (37°C, 5% CO₂). Given its pH-dependent instability, it is reasonable to infer that degradation may occur over the course of multi-day experiments. Researchers are advised to empirically determine its stability in their specific experimental setup.
Q5: What is the mechanism of action of this compound?
A5: this compound is a well-characterized inhibitor of the mitochondrial electron transport chain. It specifically blocks electron transfer at Complex III (cytochrome c reductase) by binding to the Qi site, which disrupts the Q-cycle.[1][2][3][4] This inhibition leads to a halt in cellular respiration, a decrease in mitochondrial membrane potential, and a significant increase in the production of reactive oxygen species (ROS).[1][2][3][6][7][8] The resulting oxidative stress can trigger apoptotic cell death.[1][2][3][6][8]
Troubleshooting Guide
Problem 1: I am observing a diminished or inconsistent effect of this compound in my multi-day experiment.
-
Possible Cause 1: Degradation in Media. this compound may be degrading in the cell culture medium at 37°C, especially given its known instability in alkaline conditions. The pH of cell culture media can increase during incubation.
-
Solution: For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). To confirm if degradation is an issue, you can perform a stability study as outlined in the "Experimental Protocols" section below.
-
-
Possible Cause 2: Adsorption to Plasticware. Hydrophobic compounds like this compound can adsorb to the surface of plastic culture vessels, which would lower the effective concentration in the medium.[9]
-
Solution: Consider using low-adsorption plasticware for your experiments. Alternatively, pre-incubating the culture vessels with a blocking agent like bovine serum albumin (BSA) might reduce non-specific binding, though potential effects of the blocking agent on your cells should be considered.
-
-
Possible Cause 3: Improper Storage of Stock Solution. Repeated freeze-thaw cycles or prolonged storage of the stock solution at room temperature can lead to a loss of potency.
-
Solution: Ensure that your this compound stock solution is aliquoted and stored at -20°C. Use a fresh aliquot for each experiment.
-
Problem 2: I observed precipitation when adding my this compound stock solution to the cell culture medium.
-
Possible Cause 1: Poor Aqueous Solubility. this compound is hydrophobic and has very limited solubility in aqueous solutions like cell culture media.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is kept to a minimum, ideally below 0.5%, to reduce its potential toxicity and to avoid "solvent shock" that can cause the compound to precipitate. Prepare intermediate dilutions in serum-free media before adding to the final culture volume.
-
-
Possible Cause 2: High Final Concentration. The desired final concentration of this compound may exceed its solubility limit in the cell culture medium.
-
Solution: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, glutamine)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO₂
-
Method for quantifying this compound (e.g., HPLC-MS)
-
Method for assessing biological activity (e.g., mitochondrial complex III activity assay, cell viability assay)
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Aliquot the solution into multiple sterile tubes or wells of a plate.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), remove a sample.
-
Immediately analyze one portion of the sample for this compound concentration using a validated analytical method like HPLC-MS.
-
Use another portion of the sample to assess its biological activity. This can be done by adding it to a fresh batch of cells and measuring a known downstream effect, such as inhibition of mitochondrial respiration or induction of cell death, and comparing it to a freshly prepared standard of this compound.
-
Plot the concentration and biological activity of this compound as a function of time to determine its stability and half-life under your experimental conditions.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Identification of this compound as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of antimycin–a in a liquid formulation by high performance liquid chromatography–mass spectrometry [pubs.usgs.gov]
- 5. RPMI 1640, w: 2.0 mM stable Glutamine, w: 2.0 g/L NaHCO3 [cytion.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic carry over is a confounding factor for cell-based antimicrobial research applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antimycin A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Antimycin A, a potent inhibitor of mitochondrial complex III.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a well-characterized inhibitor of the mitochondrial electron transport chain.[1] It specifically binds to the Qi site of cytochrome c reductase (Complex III), which blocks the transfer of electrons from cytochrome b to cytochrome c1.[1][2] This inhibition disrupts the Q-cycle, halts cellular respiration, and consequently leads to a decrease in ATP production.[1][2]
Q2: How does this compound treatment affect cells?
Inhibition of Complex III by this compound leads to several downstream cellular effects, including:
-
Increased production of reactive oxygen species (ROS): The blockage of the electron transport chain causes an accumulation of electrons upstream, leading to the generation of superoxide (B77818) radicals.[3][4]
-
Mitochondrial membrane depolarization: The disruption of the proton gradient across the inner mitochondrial membrane leads to a loss of mitochondrial membrane potential.[5]
-
Induction of apoptosis: The increase in ROS and disruption of mitochondrial function can trigger the intrinsic apoptotic pathway.[5][6]
-
Cell cycle arrest: this compound has been shown to induce S-phase arrest in the cell cycle in some cell lines.[7]
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the potency of this compound.
-
Lyophilized powder: Store at -20°C, desiccated. It is stable for up to 24 months under these conditions.[1]
-
Stock solutions: Once reconstituted, store at -20°C. To avoid multiple freeze-thaw cycles, it is recommended to aliquot the solution into single-use volumes.[5] Solutions in DMSO or ethanol (B145695) are generally stable for up to 3 months when stored at -20°C.[1] For longer-term storage of stock solutions, -80°C for up to 6 months is recommended.[8]
Q4: In what solvents can I dissolve this compound?
This compound is soluble in several organic solvents.
-
DMSO: Soluble at concentrations up to 35 mg/mL.[5]
-
Ethanol: Soluble at concentrations up to 50 mg/mL.[5]
-
Other reported solvents include ether, acetone, and chloroform.
Troubleshooting Guide: Inconsistent Results in Repeat Experiments
Inconsistent results with this compound can arise from a variety of factors, from reagent handling to experimental design. This guide provides a structured approach to troubleshooting these issues.
Problem 1: No observable effect or lower than expected potency of this compound.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage of both the lyophilized powder and stock solutions as per the recommendations in the FAQs. Avoid repeated freeze-thaw cycles of stock solutions.[1][5] Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Ensure accurate weighing of the lyophilized powder. The product is often a mixture of this compound forms with slightly different molecular weights, which could be a source of minor variability. |
| Solvent Issues | Use high-quality, anhydrous solvents for reconstitution.[9] While both DMSO and ethanol are suitable, ensure the final solvent concentration in your cell culture medium is not toxic to your cells. |
| Cell-Specific Sensitivity | The effective concentration of this compound can vary significantly between different cell types. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Assay-Specific Problems | If using an in vitro assay for Complex III activity, ensure that other components of the assay mixture, such as detergents for solubilizing mitochondria, are not interfering with this compound's activity. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase for all experiments. Variations in cell health can significantly impact their response to mitochondrial inhibitors. |
| Variable Treatment Time | Adhere to a strict and consistent incubation time with this compound for all replicates. The effects of this compound are time-dependent. |
| Presence of Other Compounds | Be aware of potential interactions with other compounds in your culture medium. For example, some antioxidants might quench the ROS produced by this compound, thereby affecting downstream signaling. |
| Light Exposure | Protect this compound solutions from light, as this can cause degradation.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 5.49 mg per mL of DMSO (based on a molecular weight of 548.6 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[1][8]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
This compound's Impact on the Mitochondrial Electron Transport Chain
The following diagram illustrates the primary site of action of this compound within the mitochondrial electron transport chain.
Caption: Inhibition of Complex III by this compound.
Downstream Cellular Consequences of this compound Treatment
This diagram outlines the key cellular events that occur following the inhibition of mitochondrial Complex III by this compound.
Caption: Cellular effects of this compound.
Experimental Workflow for Investigating this compound Effects
This workflow provides a logical sequence of experiments to characterize the effects of this compound on a cellular model.
Caption: this compound experimental workflow.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. “Villains” Turning Good: this compound and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. "Villains" Turning Good: this compound and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Antimycin A-Induced Cellular Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Antimycin A-induced cellular toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cellular toxicity?
This compound is a potent inhibitor of cellular respiration. Its toxicity primarily stems from its ability to bind to the Qi site of Complex III (cytochrome c reductase) in the mitochondrial electron transport chain (mETC).[1][2] This binding action blocks the transfer of electrons from cytochrome b to cytochrome c1, effectively halting the Q-cycle.[3] The immediate consequences of this inhibition are a collapse of the mitochondrial membrane potential (MMP), a sharp decrease in ATP synthesis, and a significant increase in the production of reactive oxygen species (ROS), particularly superoxide (B77818) radicals, which leads to oxidative stress and cellular damage.[3][4][5]
Q2: What are the common morphological and biochemical signs of this compound toxicity in cultured cells?
Cells exposed to toxic levels of this compound typically exhibit a range of observable changes:
-
Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture plate. A key mitochondrial alteration is swelling and damage to the internal cristae structure.[4][6]
-
Biochemical Hallmarks:
-
Apoptosis: This is a common outcome, characterized by DNA fragmentation (sub-G1 peak in flow cytometry), nuclear condensation (visible with DAPI or Hoechst staining), and externalization of phosphatidylserine (B164497) (detectable with Annexin V staining).[7][8]
-
Mitochondrial Dysfunction: A rapid, dose-dependent loss of mitochondrial membrane potential (MMP) is a primary indicator.[4][9]
-
Oxidative Stress: A significant increase in intracellular ROS levels can be detected using fluorescent probes like MitoSOX Red or H2DCFDA.[10][11]
-
Caspase Activation: Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of substrates such as PARP.[7][12]
-
Q3: How can I minimize off-target effects and ensure the observed toxicity is due to this compound's primary mechanism?
To ensure specificity, consider the following experimental controls:
-
Use a range of concentrations: Perform dose-response experiments to identify the lowest effective concentration that induces the desired effect (e.g., respiration inhibition) without causing immediate, widespread cell death.[13][14]
-
Time-course experiments: Observe the effects at different time points. Key events like ROS production and MMP loss typically precede the later stages of apoptosis.[11]
-
Include rescue experiments: Co-treatment with antioxidants like N-acetylcysteine (NAC) or α-Lipoic acid should mitigate the toxicity if it is ROS-mediated.[15][16]
-
Use control compounds: Compare the effects with other mETC inhibitors that act on different complexes, such as rotenone (B1679576) (Complex I) or sodium azide (B81097) (Complex IV), to dissect the specific role of Complex III inhibition.[17]
Q4: I'm observing excessive and rapid cell death in my experiments. What are the likely causes and how can I troubleshoot this?
-
Concentration is too high: The IC50 of this compound varies significantly between cell types and their metabolic state (e.g., reliance on glycolysis vs. oxidative phosphorylation).[14][18] Refer to the dose-response data in Table 1 or perform a new titration to find a suitable concentration for your specific cell line.
-
Cell culture medium: Cells cultured in medium where glucose is replaced by galactose are forced to rely on oxidative phosphorylation for ATP and are significantly more sensitive to this compound.[14] Ensure your medium choice is appropriate for the experimental goal.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Always include a vehicle-only control.
-
Contamination: Rule out microbial contamination of your cell cultures, which can exacerbate cellular stress.
Q5: Are there any known protective agents or strategies to mitigate this compound-induced toxicity?
Yes, several strategies and agents can be employed to counteract this compound's toxic effects:
-
Antioxidants: Scavenging the excess ROS is a primary protective strategy. Agents like N-acetylcysteine (NAC), α-Lipoic acid (α-LA), and magnolol (B1675913) have been shown to reduce oxidative stress, preserve mitochondrial function, and prevent apoptosis.[5][15][16]
-
Promoting Autophagy: Autophagy, specifically mitophagy, is a cellular process to clear damaged mitochondria. In some cases, promoting this pathway can serve as a survival mechanism for cells suffering from mitochondrial damage.[4][6]
-
Calcium Modulation: In certain contexts, chelating extracellular calcium with agents like EGTA has been shown to further enhance cell viability in the presence of this compound and another stressor.[19][20]
-
Targeting Downstream Pathways: Pre-treatment with agents that activate pro-survival pathways, such as the PI3K/Akt pathway, has been shown to be protective.[15]
Troubleshooting Guides
| Problem | Potential Causes | Recommended Solutions |
| High Variability in Cell Viability Assays (e.g., MTT, LDH) | Inconsistent cell seeding density. Uneven drug distribution in wells. Assay performed at a non-optimal time point. | Ensure a homogenous single-cell suspension before seeding. Mix the plate gently after adding this compound. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for your specific cell line and drug concentration. |
| Unexpectedly Rapid Loss of Mitochondrial Membrane Potential (MMP) | Cell line is highly dependent on oxidative phosphorylation (e.g., grown in galactose). MMP dye is causing artifacts or toxicity. Using an excessively high concentration of this compound. | Verify the glucose concentration in your media.[14] Titrate the MMP dye (e.g., JC-1, TMRM) to use the lowest detectable concentration and include a dye-only control. Lower the this compound concentration and perform a dose-response analysis.[4] |
| Difficulty Detecting Apoptosis (e.g., low Annexin V signal) | Timing is critical; the apoptotic window may have been missed. Cells may be undergoing a different form of cell death (e.g., necrosis). The chosen apoptosis assay is not sensitive enough for the experimental conditions. | Perform a time-course experiment to capture early (Annexin V positive, PI negative) and late apoptotic cells. Co-stain with a necrosis marker like Propidium Iodide (PI) to distinguish apoptosis from necrosis. Use a more sensitive or complementary method, such as a caspase-3 activity assay or Western blot for cleaved PARP.[7] |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cell Viability in Different Cell Lines
| Cell Line | Assay Duration | Medium | IC50 Value | Citation(s) |
| HCT-116 (Colorectal Cancer) | Not Specified | Not Specified | 29 µg/mL | [8] |
| HPF (Human Pulmonary Fibroblast) | 24 hours | Not Specified | ~150 µM | [11] |
| L6 (Myoblast) | 24 hours | Glucose (25 mM) | ~1.6 µM | [14] |
| L6 (Myoblast) | 24 hours | Galactose (10 mM) | ~0.27 µM | [14] |
| H9c2 (Cardiomyoblast) | 24 hours | Glucose (25 mM) | ~0.1 µM | [14] |
| H9c2 (Cardiomyoblast) | 24 hours | Galactose (10 mM) | ~0.007 µM | [14] |
| HepG2 (Hepatoma) | 24 hours | Glucose (25 mM) | ~0.09 µM | [14] |
| HepG2 (Hepatoma) | 24 hours | Galactose (10 mM) | ~0.005 µM | [14] |
Table 2: Efficacy of Protective Agents Against this compound-Induced Toxicity
| Protective Agent | Cell Line | Observed Protective Effects | Citation(s) |
| α-Lipoic Acid (α-LA) | MC3T3-E1 (Osteoblast) | Attenuated cytotoxicity and LDH release, reduced ROS generation, prevented MMP loss, and inhibited apoptosis. | [15] |
| N-acetylcysteine (NAC) | HPF (Human Pulmonary Fibroblast) | Attenuated cell growth inhibition, cell death, and MMP loss by decreasing ROS levels. | [16] |
| Magnolol | MC3T3-E1 (Osteoblast) | Reduced cardiolipin (B10847521) peroxidation, mitochondrial superoxide, and nitrotyrosine production; prevented MMP dissipation and ATP loss. | [5] |
| Phyllanthus amarus Extract | Hep3B (Hepatoma) | Mitigated mitochondrial protein and lipid degradation, protected against mtDNA damage, escalated MMP, and reduced cytochrome c release. | [21] |
| EGTA (Calcium Chelator) | H9c2 (Cardiomyoblast) | Further enhanced cell viability in the presence of this compound and a co-stressor (sorbitol or curcumin). | [19][20] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
Treatment: Treat cells with various concentrations of this compound (and/or protective agents) for the desired duration (e.g., 24 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
-
Cell Culture: Grow cells on glass coverslips or in chamber slides suitable for microscopy.
-
Treatment: Expose cells to this compound for the desired time. A positive control (e.g., FCCP) and a negative control (untreated) should be included.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed PBS or cell culture medium.
-
Imaging: Immediately visualize the cells using a fluorescence microscope.
-
Healthy cells (high MMP): JC-1 forms J-aggregates, which emit red fluorescence (~590 nm).
-
Apoptotic/unhealthy cells (low MMP): JC-1 remains in its monomeric form, which emits green fluorescence (~529 nm).
-
-
Quantification: Quantify the change in MMP by measuring the ratio of red to green fluorescence intensity.
Protocol 3: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells in a 6-well plate with this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V (-) / PI (-)
-
Early apoptotic cells: Annexin V (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V (+) / PI (+)
-
Necrotic cells: Annexin V (-) / PI (+)
-
Visualizations
References
- 1. Electron transport chain - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. This compound induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. An ROS generator, this compound, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protective effect of α-lipoic acid against this compound cytotoxicity in MC3T3-E1 osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitochondrial Electron Transport Chain Complex III Is Required for this compound to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Seahorse Assay Technical Support Center: Troubleshooting Antimycin A Injection
Welcome to the technical support center for the Seahorse XF Cell Mito Stress Test. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically related to issues encountered during and after the Antimycin A injection step.
Frequently Asked Questions (FAQs)
Q1: Why is there no significant decrease in the Oxygen Consumption Rate (OCR) after the Rotenone & this compound injection?
A1: The combined injection of Rotenone and this compound is expected to shut down mitochondrial respiration by inhibiting Complex I and Complex III of the electron transport chain (ETC), respectively.[1][2][3] If you do not observe a significant drop in OCR, it could be due to several factors:
-
Low Initial OCR: If the basal OCR of your cells is already very low (near the instrument's background level), the drop after inhibitor injection will not be substantial. Basal OCR should ideally be between 20 and 160 pmol/min for most cell types.[4]
-
Poor Cell Health or Low Cell Number: Unhealthy or dying cells will have compromised mitochondrial function, leading to a poor response to all inhibitors. Similarly, if too few cells are seeded, the overall OCR may be too low to detect a significant change.
-
Reagent Issues: The Rotenone/Antimycin A solution may have been improperly prepared, stored, or be from an expired kit. It is crucial to prepare fresh working solutions for each experiment.[1]
-
Instrument Malfunction: While less common, issues with the instrument's injection ports or sensors could lead to a failed injection.
Q2: What does an unexpectedly high OCR reading after the Rotenone & this compound injection indicate?
A2: The OCR remaining after the Rotenone/Antimycin A injection is attributed to non-mitochondrial oxygen consumption.[1][4][5] An unusually high value for this parameter can suggest:
-
High Non-Mitochondrial Enzymatic Activity: Certain cell types have intrinsically high levels of oxygen-consuming enzymes outside of the mitochondria.
-
Cell Stress or Detachment: Stressed or detaching cells can exhibit altered metabolic profiles.[6][7] Visually inspect the wells for cell monolayer integrity after the assay.
-
Contamination: Bacterial or fungal contamination can contribute to oxygen consumption, leading to artificially high readings.
-
Instrument Background: A substantial portion of the non-mitochondrial respiration reading can be attributed to the instrument's own background oxygen consumption.[5] It is important to always include background correction wells in your experimental design.
Q3: My OCR values decrease after this compound injection, but not to the expected level. What could be the cause?
A3: A partial decrease in OCR suggests that mitochondrial respiration is being inhibited, but not completely. This could be due to:
-
Suboptimal Inhibitor Concentration: While standard concentrations are provided in the kits, the optimal concentration can be cell-type dependent.[1] A titration experiment may be necessary for new cell lines.
-
Incomplete Injection: Issues with the injection port, such as clogging, could result in only a partial delivery of the inhibitor cocktail.
-
Cell Monolayer Issues: An uneven cell monolayer can lead to inconsistent exposure of the cells to the injected compounds.
Troubleshooting Guides
Guide 1: No Response to Rotenone & this compound Injection
This guide provides a step-by-step workflow to diagnose why you are not observing a decrease in OCR after the final injection of the Mito Stress Test.
Troubleshooting workflow for no OCR response to Rotenone/Antimycin A.
Data Presentation
Table 1: Expected vs. Problematic OCR Responses to this compound
This table summarizes typical OCR values and highlights problematic readings that may require troubleshooting. Values are illustrative and will vary by cell type and density.
| Parameter | Healthy Control (Expected OCR in pmol/min) | Problematic Reading (OCR in pmol/min) | Potential Cause(s) |
| Basal Respiration | 50 - 150 | < 20 or > 200 | Suboptimal cell number, poor cell health |
| OCR after Oligomycin | 20 - 60 | No significant decrease | Mitochondrial dysfunction, uncoupled mitochondria |
| OCR after FCCP | 100 - 300 | No significant increase | Suboptimal FCCP concentration, unhealthy cells |
| OCR after Rotenone/Antimycin A | 5 - 20 | > 40 or no decrease | High non-mitochondrial respiration, reagent/injection failure |
Experimental Protocols
Protocol 1: Preparation of Rotenone/Antimycin A Working Solution
This protocol details the standard procedure for preparing the Rotenone/Antimycin A working solution for the Seahorse XF Cell Mito Stress Test.
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial containing the lyophilized Rotenone/Antimycin A mixture to ensure the powder is at the bottom.
-
Add the appropriate volume of Seahorse XF Assay Medium (pre-warmed to 37°C, pH 7.4) to the vial to create a stock solution. The exact volume will be specified in the kit's user guide.[1]
-
Vortex the vial for at least one minute to ensure the compounds are fully dissolved.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to the final desired working concentration using pre-warmed and pH-adjusted Seahorse XF Assay Medium. For most cell types, a final concentration of 0.5 µM for both Rotenone and this compound is recommended.[1]
-
Ensure the working solution is kept at 37°C until it is loaded into the sensor cartridge.
-
-
Loading the Sensor Cartridge:
-
Carefully load the appropriate volume of the working solution into the designated injection port of the sensor cartridge (typically Port C or D). The volume will depend on the specific Seahorse XF Analyzer model and is specified in the assay protocol.
-
Avoid introducing bubbles into the injection ports.
-
Mandatory Visualization
Mechanism of Action of this compound
The following diagram illustrates the electron transport chain and the specific site of inhibition by this compound.
This compound inhibits Complex III of the electron transport chain.
Calculation of Non-Mitochondrial Respiration
This diagram outlines the logical relationship between the different OCR measurements to calculate non-mitochondrial respiration.
Logic for determining non-mitochondrial oxygen consumption.
References
- 1. agilent.com [agilent.com]
- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Understanding ECAR Changes Post-Antimycin A Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected changes in the extracellular acidification rate (ECAR) after treating cells with Antimycin A.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the Extracellular Acidification Rate (ECAR)?
This compound is a potent inhibitor of the mitochondrial electron transport chain at complex III.[1] By blocking mitochondrial respiration, this compound forces cells to rely more heavily on glycolysis to produce ATP. This metabolic shift leads to an increased rate of lactate (B86563) production, which is then extruded from the cell, causing an increase in the extracellular acidification rate (ECAR).[2][3][4] Therefore, the expected and most commonly observed response to this compound treatment is a significant increase in ECAR, which serves as an indicator of this compensatory glycolysis.[2][3]
Q2: How does this compound's inhibition of mitochondrial respiration lead to an increase in glycolysis?
The inhibition of the electron transport chain by this compound leads to a collapse of the mitochondrial membrane potential and a drastic reduction in ATP production via oxidative phosphorylation.[2][5][6] To compensate for this energy deficit and maintain cellular functions, cells upregulate glycolysis to generate ATP.[2][3] This compensatory mechanism is a fundamental aspect of cellular bioenergetics, often referred to as the "Warburg effect" in the context of cancer cells, where glycolysis is favored even in the presence of oxygen.
Troubleshooting Guide for Unexpected ECAR Results
Q3: Why did ECAR not increase after this compound treatment?
An absence of an ECAR increase after this compound injection can be perplexing. Here are several potential causes and troubleshooting steps:
-
Low Glycolytic Capacity: The cells may have a limited capacity to upregulate glycolysis. This can be inherent to the cell type or a result of experimental conditions such as glucose-depleted media.
-
Cell Health and Number: Poor cell health, low cell density, or significant cell death during the assay can lead to a blunted metabolic response.[7] It is crucial to ensure a healthy, confluent monolayer of cells.
-
Reagent Issues: The this compound solution may have degraded or been prepared at an incorrect concentration. Always use freshly prepared or properly stored reagents.
-
Off-Target Effects: While this compound is a well-characterized complex III inhibitor, off-target effects, though less common, could influence other cellular pathways.[8]
-
Media Composition: The assay medium's buffering capacity can influence ECAR readings. Ensure you are using the recommended low-buffered Seahorse XF assay medium.
Q4: What could cause a decrease in ECAR after this compound treatment?
A decrease in ECAR is a highly unexpected result and warrants careful investigation:
-
Cell Death: this compound can be toxic to cells, and a rapid decrease in ECAR could indicate widespread cell death, leading to a collapse of all metabolic activity.[2][5][6]
-
Media pH Issues: If the initial pH of the media is too high, the injection of a solution with a different pH could cause a drop in the reading that is not biological.[9]
-
Instrument or Assay Plate Issues: Technical problems with the Seahorse XF Analyzer or the sensor cartridge can lead to erroneous readings.
Q5: The ECAR increase was much lower/higher than expected. What could be the reason?
The magnitude of the ECAR increase can vary between cell types and experimental conditions.
-
Variations in Metabolic Phenotype: Different cell lines have distinct metabolic profiles. Some may be more reliant on oxidative phosphorylation and thus show a dramatic switch to glycolysis, while others may already have a high basal glycolytic rate.
-
Substrate Availability: The concentration of glucose and other substrates in the medium will directly impact the rate of glycolysis.
-
Normalization: It is critical to normalize the data to cell number or protein concentration to account for variations in cell seeding density between wells.[7]
Quantitative Data Summary
The following table summarizes representative changes in ECAR following this compound treatment in different cell types, as described in the literature.
| Cell Type | This compound Concentration | Observed ECAR Change | Reference |
| ARPE-19 (human retinal pigment epithelium) | 1 µM, 10 µM, 20 µM | Significant increase | [2] |
| C2C12 myotubes (mouse skeletal muscle) | 3.125-50 µM | Increased ECAR | [3] |
| MIO-M1 (human Müller glia) | Not specified | No change in lactate release (related to ECAR) | [10] |
Experimental Protocols
Seahorse XF Cell Mito Stress Test Protocol
This protocol outlines the key steps for performing a Seahorse XF Cell Mito Stress Test to measure OCR and ECAR, including the use of this compound.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and form a monolayer overnight in a CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
-
Assay Medium Preparation:
-
Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine as required for your specific cell type and experimental design.
-
Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate and wash twice with the warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
-
Reagent Loading:
-
Prepare stock solutions of Oligomycin, FCCP, and a mixture of Rotenone and this compound at the desired concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the subsequent metabolic responses.
-
Visualizations
Caption: this compound's signaling pathway leading to increased ECAR.
References
- 1. Mitochondrial Electron Transport Chain Complex III Is Required for this compound to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From OCR and ECAR to energy: Perspectives on the design and interpretation of bioenergetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. This compound-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
preventing Antimycin A precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Antimycin A precipitation in stock solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Precipitation observed in this compound stock solution during preparation or storage.
This guide offers a systematic approach to diagnosing and resolving this compound precipitation.
Logical Workflow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is soluble in organic solvents such as DMSO, ethanol (B145695), methanol, dimethylformamide, ether, acetone, and chloroform.[1][2][3] It is insoluble in water.[2][3]
Q2: What are the recommended concentrations for this compound stock solutions?
A2: To avoid precipitation, it is best to prepare stock solutions within the known solubility limits of the chosen solvent. For example, solubility in DMSO is at least 35 mg/mL, and in 95% ethanol, it is 50 mg/mL.[2][4] A stock concentration of 15 mM can be achieved by reconstituting 10 mg of this compound in 1.2 mL of DMSO.[4]
Q3: How should I store my this compound stock solution?
A3: Lyophilized this compound should be stored at -20°C.[4] Once in solution, it should be stored in aliquots at -20°C to avoid multiple freeze-thaw cycles.[4] Stock solutions in ethanol are stable for at least four months at 4°C when protected from light.[2] For longer-term storage, -20°C is recommended.
Q4: Why did my this compound precipitate when I diluted my stock solution in an aqueous buffer?
A4: This is a common issue that can occur for a couple of reasons.[5] this compound is insoluble in water, and when a concentrated organic stock solution is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to keep the this compound dissolved.[6] To prevent this, try adding the aqueous buffer to your stock solution dropwise while vortexing.[5]
Q5: Can I heat the solution to help dissolve the this compound?
A5: While gentle warming can sometimes aid in dissolving compounds, there is no specific information found regarding the heat stability of this compound.[6] If you choose to warm the solution, do so carefully and for a minimal amount of time.
Data Presentation
Solubility and Recommended Stock Concentrations
| Solvent | Solubility | Recommended Stock Concentration |
| DMSO | ≥ 35 mg/mL[4] | Up to 15 mM[4] |
| 95% Ethanol | 50 mg/mL[2][4] | As needed, within solubility limits |
| Methanol | Soluble[1] | As needed, within solubility limits |
| Dimethylformamide | Soluble[1] | As needed, within solubility limits |
| Water | Insoluble[2][3] | Not recommended |
Experimental Protocols
Protocol for Preparing a 15 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Bring the lyophilized this compound and anhydrous DMSO to room temperature.
-
To prepare a 15 mM stock solution, reconstitute 10 mg of this compound powder in 1.2 mL of DMSO.[4]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C, protected from light.[4] The solution should be used within 3 months to prevent loss of potency.[4]
Mandatory Visualization
Signaling Pathway of this compound Inhibition
This compound is a potent inhibitor of the mitochondrial electron transport chain.[2] It specifically targets Complex III (cytochrome c reductase), blocking the transfer of electrons from cytochrome b to cytochrome c1.[4][7] This inhibition disrupts the Q-cycle, halts cellular respiration, and leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[4][8]
Caption: this compound's mechanism of action, inhibiting Complex III in the ETC.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound from Streptomyces sp., A8674 Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Validation & Comparative
Validating Antimycin A's Effect on Complex III Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antimycin A with other common inhibitors of mitochondrial Complex III. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and in accurately interpreting their results.
Mechanism of Action of Complex III Inhibitors
Mitochondrial Complex III, also known as the cytochrome bc1 complex, plays a crucial role in the electron transport chain (ETC). It facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, which contributes to the proton motive force for ATP synthesis.
Inhibitors of Complex III typically target one of two distinct binding sites within the complex: the Qi site or the Qo site.
-
This compound is a potent inhibitor that binds to the Qi site of cytochrome b within Complex III.[1] This binding blocks the transfer of electrons from the low-potential heme bL to the high-potential heme bH, effectively halting the Q-cycle and inhibiting electron flow to cytochrome c1.[2] This blockage leads to a collapse of the mitochondrial membrane potential, a reduction in ATP production, and an increase in the generation of reactive oxygen species (ROS).[1]
-
Myxothiazol and Stigmatellin are inhibitors that bind to the Qo site of Complex III.[3] Their binding prevents the oxidation of ubiquinol, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[3]
The distinct binding sites and mechanisms of these inhibitors can lead to different downstream cellular effects, making the choice of inhibitor a critical experimental parameter.
Quantitative Comparison of Complex III Inhibitors
The following table summarizes the inhibitory characteristics of this compound and its alternatives. Direct comparative studies providing IC50 values under identical conditions are limited; therefore, the presented values are sourced from individual studies and should be interpreted as indicative of their relative potencies.
| Feature | This compound | Myxothiazol | Stigmatellin |
| Target | Mitochondrial Complex III (Cytochrome bc1 complex) | Mitochondrial Complex III (Cytochrome bc1 complex) | Mitochondrial Complex III (Cytochrome bc1 complex) |
| Binding Site | Qi site | Qo site | Qo site |
| IC50 Value | 38 nM (in isolated rat liver mitochondria)[4] | Potent inhibitor, with IC50 in the nanomolar range. | Potent inhibitor, with IC50 in the nanomolar range.[3] |
Experimental Protocols
Mitochondrial Complex III Activity Assay (Spectrophotometric)
This protocol outlines a common method for measuring the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.
Objective: To determine the specific activity of Complex III in isolated mitochondria or cell lysates.
Principle: The assay measures the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by Complex III. The specific activity is determined by comparing the rate of cytochrome c reduction in the presence and absence of a Complex III inhibitor (e.g., this compound).
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer (e.g., 25 mM potassium phosphate (B84403) buffer, pH 7.5, 5 mM magnesium chloride, 2.5 mg/mL BSA)
-
Cytochrome c (oxidized form)
-
Decylubiquinol (Coenzyme Q2) or other suitable substrate
-
This compound (for inhibitor control)
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cytochrome c in assay buffer.
-
Prepare a stock solution of decylubiquinol in ethanol (B145695).
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
-
Assay Setup:
-
Set the spectrophotometer to 550 nm and maintain the temperature at 25-30°C.
-
In a cuvette, add the assay buffer, cytochrome c solution, and the mitochondrial sample.
-
For the inhibitor control, add this compound to a separate cuvette.
-
Incubate for a few minutes to allow the temperature to equilibrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the decylubiquinol solution to the cuvette.
-
Immediately start recording the absorbance at 550 nm at regular intervals (e.g., every 10-15 seconds) for 3-5 minutes.
-
-
Calculation of Activity:
-
Calculate the rate of cytochrome c reduction (ΔA550/min) from the linear portion of the curve.
-
The specific activity of Complex III is the difference between the rate in the absence and presence of this compound.
-
Activity can be expressed in units such as nmol of cytochrome c reduced per minute per mg of protein.
-
High-Resolution Respirometry for Mitochondrial Respiration Analysis
This protocol describes the use of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) to assess the effect of inhibitors on mitochondrial oxygen consumption.
Objective: To measure the oxygen consumption rate (OCR) in intact or permeabilized cells or isolated mitochondria to evaluate the inhibitory effect of this compound and other compounds on the electron transport chain.
Principle: The instrument measures the rate of oxygen consumption in a sealed chamber, providing a real-time assessment of mitochondrial respiration. A substrate-uncoupler-inhibitor titration (SUIT) protocol is typically used to investigate different respiratory states.
Materials:
-
High-resolution respirometer
-
Intact cells, permeabilized cells, or isolated mitochondria
-
Respiration medium (e.g., MiR05)
-
Substrates for different complexes (e.g., pyruvate (B1213749), malate, glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II)
-
ADP
-
Inhibitors: Rotenone (Complex I inhibitor), this compound (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler)
Procedure:
-
Instrument Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Sample Preparation: Add the cell suspension or isolated mitochondria to the chambers containing pre-warmed respiration medium.
-
SUIT Protocol:
-
ROUTINE respiration: Measure the basal oxygen consumption rate of the intact cells.
-
LEAK respiration: Add an ATP synthase inhibitor (e.g., oligomycin) to measure oxygen consumption not coupled to ATP synthesis.
-
ETS capacity: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.
-
Complex I-linked respiration: For permeabilized cells or isolated mitochondria, add substrates for Complex I (e.g., pyruvate & malate) and ADP.
-
Complex II-linked respiration: Add a Complex I inhibitor (e.g., rotenone) followed by a Complex II substrate (e.g., succinate).
-
Residual Oxygen Consumption (ROX): Add a Complex III inhibitor (e.g., this compound) to block mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The software associated with the respirometer is used to calculate various parameters of mitochondrial function, and the specific inhibitory effect of this compound is determined by the drop in oxygen consumption after its addition.
Visualizations
Caption: Overview of the mitochondrial electron transport chain.
Caption: Binding sites of this compound and other inhibitors on Complex III.
Caption: Workflow for the spectrophotometric Complex III activity assay.
References
A Comparative Guide to the Mechanisms of Antimycin A and Myxothiazol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of two widely used mitochondrial inhibitors, Antimycin A and myxothiazol (B1677603). Both compounds target Complex III (the cytochrome bc1 complex) of the electron transport chain, a critical component of cellular respiration. However, their distinct binding sites and mechanisms of action lead to significantly different effects on mitochondrial function, making them valuable tools for studying cellular bioenergetics, oxidative stress, and apoptosis.
Introduction to Complex III Inhibitors
Mitochondrial Complex III plays a pivotal role in oxidative phosphorylation by transferring electrons from ubiquinol (B23937) to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthesis. The intricate mechanism of electron and proton transfer within Complex III is described by the Q-cycle. Inhibitors that target different sites within this complex are instrumental in dissecting its function and understanding the consequences of its impairment in various pathological conditions.
This compound , a secondary metabolite produced by Streptomyces bacteria, and myxothiazol , produced by the myxobacterium Myxococcus fulvus, are two of the most potent and specific inhibitors of Complex III.[1][2] While both effectively block the electron transport chain, their precise interactions with the complex result in contrasting downstream effects, particularly concerning the production of reactive oxygen species (ROS).
Comparative Analysis of Mechanisms
This compound and myxothiazol exert their inhibitory effects by binding to distinct sites within the cytochrome b subunit of Complex III, thereby interrupting the Q-cycle at different points.
Binding Sites and Impact on the Q-Cycle
-
This compound binds to the Qi (quinone reduction) site of cytochrome b, which is located on the matrix side of the inner mitochondrial membrane.[3] This binding event blocks the transfer of an electron from heme bH to ubiquinone or semiquinone, effectively stalling the latter half of the Q-cycle.[3]
-
Myxothiazol , in contrast, binds to the Qo (quinol oxidation) site of cytochrome b, situated near the intermembrane space.[4] It competitively inhibits the binding of ubiquinol, thereby preventing the initial transfer of electrons to the Rieske iron-sulfur protein (ISP) and heme bL.[5] This action halts the Q-cycle at its very beginning.
The differential binding sites are the primary reason for their distinct experimental outcomes. Studies have shown that the binding sites of the two inhibitors are not identical, and their effects on the spectral properties of cytochrome b are different and independent.[5]
Effects on Superoxide (B77818) Production
A crucial difference between these two inhibitors lies in their impact on mitochondrial superoxide (O₂⁻) production.
-
This compound inhibition leads to a significant increase in superoxide generation.[6][7] By blocking the Qi site, this compound causes the accumulation of semiquinone radicals at the Qo site.[7] This unstable intermediate can then readily donate an electron to molecular oxygen, forming superoxide.
-
Myxothiazol , on the other hand, does not induce a significant increase in superoxide production and can even decrease it under certain conditions.[6][7] By preventing the binding of ubiquinol to the Qo site, myxothiazol prevents the formation of the semiquinone intermediate that is the primary source of superoxide from Complex III.[7]
This differential effect on ROS production makes them valuable tools for studying the role of mitochondrial oxidative stress in various cellular processes. For instance, this compound is often used to induce oxidative stress and study its downstream consequences, while myxothiazol can be used as a control to inhibit respiration without a concomitant surge in ROS.
Quantitative Data Summary
The following table summarizes the key quantitative differences between this compound and myxothiazol based on available experimental data. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell type, substrate used, and protein concentration.
| Parameter | This compound | Myxothiazol | References |
| Binding Site | Qi (quinone reduction) site of cytochrome b | Qo (quinol oxidation) site of cytochrome b | [3][4] |
| Effect on Q-Cycle | Blocks electron transfer from heme bH to ubiquinone | Prevents ubiquinol oxidation at the Qo site | [3][5] |
| Superoxide (O₂⁻) Production | Significant increase | No significant increase; can decrease | [6][7] |
| IC50 (Mitochondrial Respiration) | ~10 nM - 1 µM (Varies by cell type) | 0.45-0.58 mol/mol cytochrome b (for 50% inhibition) | [2][5] |
| Effect on Mitochondrial Membrane Potential | Dose-dependent decrease | Decrease | [1][8] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and myxothiazol on Complex III.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing mitochondrial inhibitors.
Experimental Protocols
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol outlines a general procedure using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Cultured cells or isolated mitochondria
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound and myxothiazol stock solutions
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor)
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Inhibitor Preparation: Prepare working solutions of this compound, myxothiazol, oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
-
Assay Setup:
-
Remove the cell culture medium and wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Seahorse XF Analyzer Run:
-
Load the hydrated sensor cartridge with the inhibitor solutions.
-
Place the cell plate in the Seahorse XF Analyzer.
-
Run a pre-programmed assay protocol that includes sequential injections of the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software will calculate the Oxygen Consumption Rate (OCR) at different stages. Compare the effects of this compound and myxothiazol on these parameters.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
Cultured cells
-
TMRE stock solution (in DMSO)
-
Fluorescence microscope or plate reader
-
This compound and myxothiazol
-
FCCP (as a positive control for depolarization)
Procedure:
-
Cell Culture: Grow cells on glass-bottom dishes or in a black-walled, clear-bottom microplate.
-
Treatment: Treat the cells with the desired concentrations of this compound or myxothiazol for the specified duration. Include a vehicle control and a positive control (FCCP).
-
TMRE Staining:
-
Add TMRE to the culture medium at a final concentration of 25-100 nM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Imaging/Measurement:
-
Wash the cells with pre-warmed PBS or medium.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).
-
Alternatively, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization. Quantify and compare the fluorescence intensity between the different treatment groups.
Detection of Mitochondrial Superoxide Production
This protocol uses the fluorescent probe MitoSOX Red.
Materials:
-
Cultured cells
-
MitoSOX Red reagent stock solution (in DMSO)
-
Fluorescence microscope or flow cytometer
-
This compound and myxothiazol
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Treatment: Treat cells with this compound or myxothiazol.
-
MitoSOX Red Staining:
-
Add MitoSOX Red to the culture medium to a final concentration of 2-5 µM.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Microscopy: Wash the cells with warm buffer and image immediately using a fluorescence microscope (excitation ~510 nm, emission ~580 nm).
-
Flow Cytometry: Wash and trypsinize the cells, then resuspend them in buffer for analysis.
-
-
Data Analysis: An increase in red fluorescence indicates an increase in mitochondrial superoxide levels. Compare the fluorescence intensity between control, this compound-treated, and myxothiazol-treated cells.
Conclusion
This compound and myxothiazol, while both potent inhibitors of mitochondrial Complex III, serve distinct purposes in research due to their different mechanisms of action. This compound is an invaluable tool for inducing mitochondrial superoxide production and studying the consequences of oxidative stress. In contrast, myxothiazol allows for the inhibition of cellular respiration without the confounding factor of elevated ROS, making it a more suitable control for separating the effects of respiratory inhibition from those of oxidative stress. A thorough understanding of their differential effects is crucial for the accurate design and interpretation of experiments in mitochondrial research and drug development.
References
- 1. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of this compound and myxothiazol on cadmium-induced superoxide, hydrogen peroxide, and nitric oxide generation in barley root tip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Differential Impacts of Antimycin A and Oligomycin on Mitochondrial ATP Synthase
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of cellular bioenergetics, the mitochondrial ATP synthase stands as a pivotal enzyme, responsible for the majority of cellular ATP production. The study of its function and regulation is paramount in various fields, from fundamental biological research to the development of novel therapeutics. Two widely utilized chemical probes, Antimycin A and oligomycin (B223565), are instrumental in dissecting the mechanisms of mitochondrial respiration and ATP synthesis. Although both compounds ultimately lead to the cessation of ATP production, their modes of action and primary targets within the oxidative phosphorylation system are fundamentally distinct. This guide provides a comprehensive comparison of the effects of this compound and oligomycin on ATP synthase, supported by experimental data and detailed methodologies, to aid researchers in their appropriate selection and application.
Delineating the Mechanisms of Action: A Tale of Two Inhibitors
The critical difference between this compound and oligomycin lies in their specific molecular targets within the mitochondria. This compound is an inhibitor of the electron transport chain (ETC), while oligomycin directly targets the ATP synthase enzyme itself.
This compound: A Complex III Blocker
This compound exerts its inhibitory effect on Complex III of the electron transport chain, also known as the cytochrome bc1 complex.[1][2][3] It specifically binds to the Qi site of cytochrome b, a subunit of Complex III.[2][3] This binding event obstructs the transfer of electrons from cytochrome b to cytochrome c1, effectively halting the flow of electrons through the ETC.[2][3] The immediate consequences of this blockade are a cessation of proton pumping by Complex III and a collapse of the mitochondrial membrane potential (ΔΨm).[2][4] The dissipation of the proton motive force, which is the driving force for ATP synthesis, indirectly inhibits the activity of ATP synthase, leading to a sharp decline in ATP production.[1][2] A notable secondary effect of Complex III inhibition by this compound is the increased production of reactive oxygen species (ROS), specifically superoxide, from the Qo site of Complex III.[2]
Oligomycin: A Direct Inhibitor of ATP Synthase
In contrast, oligomycin directly targets the F1F0-ATP synthase, also known as Complex V.[5][6] It binds to the F0 subunit of the enzyme, which forms the proton channel that spans the inner mitochondrial membrane.[5][7][8] By physically obstructing this channel, oligomycin prevents the influx of protons from the intermembrane space back into the mitochondrial matrix.[5][7] This direct blockade of proton translocation through the F0 subunit stalls the rotational mechanism of the ATP synthase, thereby inhibiting both ATP synthesis and ATP hydrolysis.[6][9] The inhibition of proton flow by oligomycin leads to a buildup of the proton gradient across the inner mitochondrial membrane, which in turn creates a backpressure on the electron transport chain, causing a secondary reduction in the rate of electron flow and oxygen consumption.[5]
Quantitative Comparison of Inhibitory Effects
The distinct mechanisms of this compound and oligomycin result in different quantitative effects on mitochondrial function. These are typically assessed by measuring the oxygen consumption rate (OCR) using techniques like Seahorse XF analysis.
| Parameter | Effect of this compound | Effect of Oligomycin |
| Primary Target | Complex III (Cytochrome bc1 complex)[1][2] | F1F0-ATP Synthase (Complex V)[5][6] |
| Binding Site | Qi site of cytochrome b[2] | F0 subunit (proton channel)[5][7] |
| Effect on Electron Transport Chain (ETC) | Direct and complete inhibition of electron flow past Complex III[2] | Indirect inhibition due to buildup of proton motive force[5] |
| Effect on Proton Motive Force (ΔΨm) | Rapid collapse[4] | Hyperpolarization (increase) followed by a gradual decrease as the ETC slows[5] |
| Effect on ATP Synthesis | Indirect inhibition due to collapse of ΔΨm[1][2] | Direct inhibition by blocking proton translocation[5][6] |
| Effect on Oxygen Consumption Rate (OCR) | Complete cessation of mitochondrial respiration[6] | Inhibition of ATP-linked respiration, leaving proton leak-associated respiration[2] |
| Reactive Oxygen Species (ROS) Production | Significant increase from Complex III[2] | Generally does not induce significant ROS production |
| Typical Experimental Concentration (Seahorse XF) | 0.5 µM (often used with Rotenone)[6] | 1.0 - 2.5 µM[10] |
Experimental Protocols
The differential effects of this compound and oligomycin can be experimentally elucidated using a mitochondrial stress test, a standard assay performed on platforms like the Agilent Seahorse XF Analyzer.
Protocol: Mitochondrial Stress Test for Comparing Inhibitor Effects
This protocol outlines the sequential injection of oligomycin and a combination of rotenone (B1679576) and this compound to dissect key parameters of mitochondrial respiration.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Include background correction wells containing assay medium but no cells.
-
Incubate the plate overnight in a humidified 37°C CO2 incubator.
2. Assay Preparation:
-
On the day of the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight in a non-CO2 37°C incubator.
-
Prepare fresh assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
-
Wash the cells with the pre-warmed assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for at least 30-60 minutes prior to the assay.
3. Compound Loading:
-
Prepare working solutions of the inhibitors in the assay medium.
-
Load the diluted compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection strategy is:
-
Port A: Oligomycin (e.g., final concentration of 1.5 µM)
-
Port B: FCCP (an uncoupling agent, e.g., final concentration of 1.0 µM)
-
Port C: Rotenone and this compound mixture (e.g., final concentration of 0.5 µM each)
-
4. Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
After calibration, replace the calibrant plate with the cell culture plate.
-
Initiate the assay. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds from the ports, measuring the OCR after each injection.
5. Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin. This represents the portion of basal respiration that was being used to drive ATP synthesis.
-
Maximal Respiration: The peak OCR reached after the injection of the uncoupler FCCP.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of the rotenone/Antimycin A mixture. This is the oxygen consumption from cellular processes other than mitochondrial respiration.
Visualizing the Mechanisms of Action
To further clarify the distinct inhibitory actions of this compound and oligomycin, the following diagrams illustrate their points of intervention within the mitochondrial oxidative phosphorylation system and a typical experimental workflow.
Figure 1. Mechanism of action of this compound and Oligomycin.
References
- 1. tabaslab.com [tabaslab.com]
- 2. benchchem.com [benchchem.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Oxygen consumption rate measurement [bio-protocol.org]
- 5. content.protocols.io [content.protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drexel.edu [drexel.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide: Antimycin A vs. FCCP in Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular bioenergetics, the precise modulation of mitochondrial function is paramount for dissecting complex biological processes and for the development of novel therapeutics. Among the arsenal (B13267) of chemical tools available, Antimycin A and Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) are two widely utilized compounds that, despite both impacting mitochondrial respiration, do so through fundamentally different mechanisms. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) |
| Primary Mechanism | Inhibitor of Electron Transport Chain (Complex III) | Uncoupler of Oxidative Phosphorylation |
| Target | Qi site of cytochrome c reductase in Complex III | Inner mitochondrial membrane |
| Effect on Oxygen Consumption Rate (OCR) | Decreases | Increases to maximum, then may decrease at high concentrations |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Decreases/Collapses | Decreases/Dissipates |
| Effect on ATP Synthesis | Decreases | Decreases |
| Effect on Proton Gradient | Dissipates due to ETC inhibition | Dissipates by shuttling protons across the inner membrane |
| Induction of Reactive Oxygen Species (ROS) | Increases | Can increase, but mechanism is different from ETC inhibition |
Mechanism of Action: A Tale of Two Disruptors
This compound acts as a potent and specific inhibitor of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex.[1][2] By binding to the Qi site of cytochrome c reductase, it effectively blocks the transfer of electrons from cytochrome b to cytochrome c1.[1] This blockade halts the flow of electrons through the ETC, leading to a cessation of proton pumping across the inner mitochondrial membrane. The direct consequences are a collapse of the mitochondrial membrane potential (ΔΨm), a drastic reduction in ATP synthesis, and an accumulation of reactive oxygen species (ROS) upstream of the block.[3]
In stark contrast, FCCP is a protonophore, a lipid-soluble molecule that acts as a proton ionophore.[4] Its primary function is to shuttle protons across the inner mitochondrial membrane, effectively creating a "short-circuit" that bypasses the ATP synthase (Complex V).[5] This uncoupling of the proton gradient from ATP synthesis leads to a rapid dissipation of the ΔΨm.[4] In an attempt to re-establish the proton gradient, the ETC works at its maximum capacity, resulting in a significant increase in the oxygen consumption rate (OCR).[6] However, despite the high rate of electron transport and oxygen consumption, ATP synthesis is severely inhibited.[5]
Quantitative Comparison of Effects
The following table summarizes the quantitative effects of this compound and FCCP on key parameters of mitochondrial function. Data is compiled from various studies and may vary depending on the cell type and experimental conditions.
| Parameter | This compound | FCCP | Reference |
| Oxygen Consumption Rate (OCR) | Significant decrease from basal rate | Dose-dependent increase to maximal respiration, followed by inhibition at higher concentrations | [3][6] |
| Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent decrease, leading to collapse | Rapid and dose-dependent dissipation | [3][4] |
| ATP Production | Severe inhibition | Severe inhibition | [3][5] |
| Proton Leak | Not directly applicable; inhibits proton pumping | Mimics and maximizes proton leak | [7] |
| Spare Respiratory Capacity | Abolishes | Reveals the maximal spare respiratory capacity | [7] |
Visualizing the Mechanisms
To better understand the distinct actions of this compound and FCCP, the following diagrams illustrate their points of intervention in the process of oxidative phosphorylation.
Caption: Mechanism of Action of this compound and FCCP.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines a typical Seahorse XF Cell Mito Stress Test to assess the effects of this compound and FCCP on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant, Base Medium, and supplements (e.g., glucose, pyruvate, glutamine)
-
Test Compounds: this compound, FCCP
-
Assay Reagents: Oligomycin, Rotenone (B1679576)
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a Seahorse XF microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the sensor cartridge by adding Seahorse XF Calibrant to a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Assay Preparation: On the day of the assay, warm the Seahorse XF Base Medium and supplement it with appropriate substrates. Replace the cell culture medium with the assay medium and incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes.
-
Compound Loading: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone and this compound. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Run: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the pre-programmed protocol for a Mito Stress Test. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration per well. This allows for the calculation of key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]
Caption: Seahorse XF Mito Stress Test Workflow.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in ΔΨm.
Materials:
-
Fluorescent microscope or plate reader
-
Cell culture plates or coverslips
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
TMRM stock solution
-
Test Compounds: this compound, FCCP (as a positive control for depolarization)
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency on plates or coverslips. Treat cells with the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for depolarization (e.g., FCCP) for the specified duration.
-
Staining: Prepare a working solution of TMRM (typically in the nanomolar range) in pre-warmed cell culture medium. Remove the treatment medium, wash the cells once with warm PBS, and then incubate them with the TMRM solution for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the staining solution and wash the cells 1-2 times with warm PBS or assay buffer to remove excess dye.
-
Imaging and Analysis: Immediately image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. Quantify the fluorescence intensity across different treatment groups to determine the relative change in ΔΨm.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and FCCP hinges on the specific scientific question being addressed.
-
This compound is the tool of choice for researchers wanting to specifically inhibit the electron transport chain at Complex III . It is ideal for studying the consequences of ETC dysfunction, including the generation of ROS from Complex III and the impact of complete respiratory inhibition on cellular signaling and survival.[2][3]
-
FCCP is the preferred compound for uncoupling oxidative phosphorylation and assessing the maximal respiratory capacity of cells.[6][7] It is invaluable for studies investigating the limits of mitochondrial function, the cellular response to high energy demand, and for identifying the proton leak component of respiration.
By understanding their distinct mechanisms of action and employing the appropriate experimental protocols, researchers can effectively harness the power of this compound and FCCP to unravel the complexities of mitochondrial biology and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: From mitochondrial poison to multifaceted biological probe and therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Integration of cellular bioenergetics with mitochondrial quality control and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Mitochondrial Superoxide Production: A Comparison Guide for MitoSOX™ Red after Antimycin A Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoSOX™ Red's performance in detecting mitochondrial superoxide (B77818) production following treatment with the complex III inhibitor, Antimycin A. We will delve into the experimental data, provide a detailed protocol, and explore alternative methods for confirming mitochondrial superoxide production.
Introduction to Mitochondrial Superoxide Detection
Mitochondrial superoxide (O₂•⁻) is a primary reactive oxygen species (ROS) generated as a byproduct of oxidative phosphorylation.[1][2] Under pathological conditions, an excess of mitochondrial superoxide can lead to cellular damage and has been implicated in a range of diseases, including cardiovascular and neurodegenerative disorders.[2] Therefore, accurate detection and quantification of mitochondrial superoxide are crucial for research in these areas.
MitoSOX™ Red is a fluorogenic dye specifically designed for the selective detection of superoxide in the mitochondria of live cells.[2][3][4][5] This cell-permeant reagent rapidly targets mitochondria, where it is oxidized by superoxide to produce a red fluorescent signal.[2][3] this compound is a potent inhibitor of the mitochondrial electron transport chain at complex III.[6][7][8] By blocking the Qi site of complex III, this compound causes an accumulation of electrons upstream, leading to the transfer of electrons to molecular oxygen and a subsequent increase in superoxide production.[6][7][8] This makes this compound a widely used positive control for inducing mitochondrial superoxide.[9][10]
Mechanism of Action: this compound and MitoSOX™ Red
The following diagram illustrates the mechanism by which this compound induces superoxide production and its subsequent detection by MitoSOX™ Red.
Caption: this compound inhibits Complex III, causing electron leakage and superoxide formation, which then oxidizes MitoSOX™ Red, leading to red fluorescence.
Experimental Protocol: Detection of Mitochondrial Superoxide with MitoSOX™ Red
This protocol is a synthesis of methodologies described in various studies.[4][5][9][11] Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or other suitable buffer
-
This compound
-
Cells in culture
Procedure:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of DMSO.[4][5] This stock solution should be prepared fresh.[5]
-
Prepare a working solution by diluting the 5 mM MitoSOX™ Red stock solution to a final concentration of 500 nM to 5 µM in a suitable buffer like HBSS/Ca/Mg.[4][11] The optimal concentration may vary between cell types.[5]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
-
Cell Staining and Treatment:
-
Grow cells to 50-80% confluence.[11]
-
Remove the culture medium and wash the cells twice with warm HBSS/Ca/Mg.[11]
-
Incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.[9][11]
-
Wash the cells twice with warm HBSS/Ca/Mg to remove excess probe.[11]
-
Treat the cells with the desired concentration of this compound (e.g., 2 µM to 100 µM) for a specified time (e.g., 30-60 minutes).[9][11] Include a vehicle-treated control group.
-
-
Data Acquisition:
-
Fluorescence Microscopy/Confocal Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filters. The excitation/emission maxima for oxidized MitoSOX™ Red are approximately 510/580 nm.[2][3] For more specific detection of superoxide, excitation at ~400 nm with emission detection at ~590 nm can be used to discriminate from other ROS.[1][10]
-
-
Flow Cytometry:
-
Experimental Workflow
The following diagram outlines the general workflow for the experiment.
Caption: A streamlined workflow for assessing mitochondrial superoxide production using MitoSOX™ Red.
Quantitative Data Summary
The following table summarizes quantitative data from studies that used MitoSOX™ Red to measure the increase in mitochondrial superoxide after this compound treatment in various cell types.
| Cell Type | This compound Concentration | Treatment Time | Fold Increase in MitoSOX™ Red Fluorescence | Detection Method | Reference |
| H9c2 Cardiomyocytes | 50 µM | 1 hour | 4.6 ± 0.12 | Flow Cytometry | [11] |
| H9c2 Cardiomyocytes | 100 µM | 1 hour | 5.5 ± 0.17 | Flow Cytometry | [11] |
| Human Coronary Artery Endothelial Cells (HCAECs) | 20 µM | Time-dependent increase | Not specified | Flow Cytometry | [9] |
| FRTL Thyroid Cells | 10 µM | 2 hours | Significant increase | Flow Cytometry & Confocal Microscopy | [12] |
| Vagal Sensory Neurons | 10 µM | Not specified | Significant increase | Live Cell Imaging | [13] |
Comparison with Alternative Methods
While MitoSOX™ Red is a widely used and effective tool, it is important to consider its characteristics in the context of other available methods for detecting mitochondrial superoxide.
| Method | Principle | Advantages | Disadvantages |
| MitoSOX™ Red | A cell-permeant fluorescent probe that is oxidized by superoxide in the mitochondria, leading to red fluorescence upon binding to mitochondrial DNA.[2][3][14] | - Specific for mitochondrial superoxide.[2][3][4] - Suitable for live-cell imaging and flow cytometry.[1][11] | - The fluorescence signal can arise from both specific and non-specific oxidation products, potentially affecting interpretation.[15] - Not a ratiometric probe, making it susceptible to variations in loading and baseline redox state.[13] |
| MitoNeoD | A more recent fluorescent probe for mitochondrial superoxide that does not intercalate with DNA, and its oxidized product can be quantified.[15] | - Reported to be more specific and stable than MitoSOX™.[15] - The fluorescent signal is considered more reflective of actual superoxide levels.[15] | - Less established in the literature compared to MitoSOX™ Red. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | A technique that detects molecules with unpaired electrons, such as superoxide, using spin traps. | - Considered the gold standard for unambiguous detection and quantification of specific free radicals. | - Requires specialized equipment. - Generally has lower sensitivity compared to fluorescence-based methods. - Typically used with isolated mitochondria or cell lysates rather than live cells. |
| Amplex® Red | A fluorescent probe used in conjunction with horseradish peroxidase (HRP) to detect hydrogen peroxide (H₂O₂). It can be used to indirectly measure superoxide by adding superoxide dismutase (SOD) to convert superoxide to H₂O₂.[6] | - High sensitivity. | - Indirectly measures superoxide. - Not specific to mitochondria unless used with isolated organelles. |
Conclusion
MitoSOX™ Red is a valuable and widely validated tool for the detection of mitochondrial superoxide in live cells, particularly when using this compound as a positive control. Its specificity for mitochondria and ease of use in both imaging and flow cytometry make it a popular choice. However, researchers should be aware of its limitations, such as potential non-specific oxidation and its non-ratiometric nature. For studies requiring more rigorous quantification or confirmation of results, complementary techniques like the use of more specific probes such as MitoNeoD or biophysical methods like EPR should be considered. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers aiming to accurately measure mitochondrial superoxide production in their experimental systems.
References
- 1. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. abpbio.com [abpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron transport chain - Wikipedia [en.wikipedia.org]
- 9. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial modulation-induced activation of vagal sensory neuronal subsets by this compound, but not CCCP or rotenone, correlates with mitochondrial superoxide production | PLOS One [journals.plos.org]
- 14. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Antimycin A Cytotoxicity and its Alternatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dose-response cytotoxicity of Antimycin A, a potent inhibitor of mitochondrial complex III, in comparison to other well-known mitochondrial inhibitors. The data presented herein is intended to assist researchers in selecting the appropriate tool compounds for studies involving mitochondrial dysfunction and cancer cell apoptosis.
Comparative Cytotoxicity of Mitochondrial Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative mitochondrial inhibitors against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the metabolic activity of the cells by 50%, as determined by MTT assay after a 48-hour treatment period.
| Compound | Target | A549 (Lung Carcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |
| This compound | Complex III | ~10[1] | ~29 (µg/mL) | Not explicitly found | ~0.016[2] |
| Rotenone | Complex I | ~0.11[3] | ~8.86[3] | ~5.72[3] | ~0.056[2] |
| Oligomycin | ATP Synthase | Not explicitly found | Not explicitly found | ~0.1[4] | Not explicitly found |
| CCCP | Protonophore (Uncoupler) | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology. The data presented here is aggregated from multiple sources for comparative purposes. For CCCP, specific IC50 values for cytotoxicity were not consistently available in the literature; it is primarily used as a positive control for mitochondrial membrane depolarization[2].
Mechanism of Action: this compound-Induced Apoptosis
This compound primarily functions by inhibiting the electron transport chain at Complex III (cytochrome c reductase). This blockage leads to an accumulation of electrons within the respiratory chain, resulting in the generation of reactive oxygen species (ROS), particularly superoxide. The subsequent oxidative stress triggers a cascade of events leading to programmed cell death, or apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
Dose-Response Curve Analysis using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound and other mitochondrial inhibitors on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., A549, HCT116, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and other test compounds (e.g., Rotenone, Oligomycin, CCCP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. A typical concentration range for this compound could be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve fit).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a cytotoxicity dose-response experiment.
Caption: General workflow for a dose-response cytotoxicity assay.
References
Assessing the Specificity of Antimycin A in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount to generating reliable and interpretable data. Antimycin A, a widely used inhibitor of mitochondrial Complex III, is a powerful tool for studying cellular respiration. However, its utility can be compromised by off-target effects. This guide provides an objective comparison of this compound with other common mitochondrial inhibitors, supported by experimental data and detailed protocols to help researchers assess its specificity in their cellular assays.
Executive Summary
This compound effectively inhibits cellular respiration by blocking the Q cycle at the Qi site of mitochondrial Complex III. While it is a potent tool for studying mitochondrial function, researchers must be aware of its significant off-target effects, including the induction of reactive oxygen species (ROS), apoptosis, and modulation of various signaling pathways. This guide compares this compound with other mitochondrial inhibitors—Rotenone (Complex I inhibitor), Oligomycin (ATP synthase inhibitor), and Myxothiazol (another Complex III inhibitor)—to provide a framework for selecting the appropriate tool and designing experiments that account for potential confounding effects. Myxothiazol, in particular, emerges as a more specific inhibitor of Complex III, offering a valuable alternative for dissecting mitochondrial-specific effects.
Comparison of Mitochondrial Inhibitors
The choice of a mitochondrial inhibitor should be guided by the specific research question and an understanding of its potential on- and off-target effects. The following tables summarize the key characteristics and reported IC50 values for this compound and its common alternatives.
Table 1: On-Target Effects of Common Mitochondrial Inhibitors
| Inhibitor | Primary Target | Mechanism of Action | Typical Working Concentration |
| This compound | Mitochondrial Complex III (Cytochrome c reductase) | Binds to the Qi site, blocking electron transfer from cytochrome b to cytochrome c1.[1][2] | 0.5 - 10 µM[2] |
| Rotenone | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Prevents the transfer of electrons from NADH to ubiquinone.[3] | 0.1 - 1 µM |
| Oligomycin | Mitochondrial Complex V (ATP synthase) | Inhibits the F0 subunit, blocking the proton channel and preventing ATP synthesis.[3] | 0.5 - 5 µg/mL |
| Myxothiazol | Mitochondrial Complex III (Cytochrome c reductase) | Binds to the Qo site, blocking the oxidation of ubiquinol.[4] | 1 - 10 µM |
Table 2: Reported IC50 Values for On-Target Activity
| Inhibitor | Assay | Cell Line/System | IC50 |
| This compound | Inhibition of cell growth | Human pulmonary fibroblast (HPF) cells | ~150 µM (at 24h)[5] |
| This compound | Inhibition of cell growth | HeLa cells | ~50 µM[6] |
| This compound | Inhibition of cell growth | HepG2 cells | 15.97 nM[7] |
| Rotenone | Inhibition of cell growth | HepG2 cells | 56.15 nM[7] |
Note: IC50 values can vary significantly depending on the cell type, assay conditions, and exposure time.
Table 3: Known Off-Target Effects of Mitochondrial Inhibitors
| Inhibitor | Off-Target Effect | Description |
| This compound | ROS Production | Inhibition of Complex III leads to the accumulation of electrons, which can be transferred to molecular oxygen to form superoxide.[8] |
| Apoptosis Induction | Triggers the intrinsic apoptotic pathway through mitochondrial dysfunction.[5][9] | |
| Signaling Pathway Modulation | Affects pathways such as MAPK and PI3K/Akt, and can induce c-Myc degradation.[1][10][11] | |
| Rotenone | ROS Production | Blocks electron entry into the ETC, leading to ROS generation at Complex I. |
| Microtubule Assembly Inhibition | Can interfere with microtubule dynamics at higher concentrations. | |
| Oligomycin | Induction of Apoptosis | Can induce apoptosis, particularly in cells highly reliant on oxidative phosphorylation. |
| Myxothiazol | Lower ROS Production | Generally considered to produce less ROS compared to this compound because it blocks the Q cycle at an earlier step.[8] |
| More Specific for Complex III | Exhibits fewer off-target effects on other cellular processes compared to this compound.[4][12] |
Experimental Protocols
To rigorously assess the specificity of this compound in a given cellular context, a combination of assays is recommended.
Protocol 1: Assessing Mitochondrial-Specific Effects using ρ₀ Cells
Mitochondrial DNA-deficient (ρ₀) cells lack a functional electron transport chain and are a crucial tool for distinguishing mitochondrial-dependent effects from off-target cytosolic effects.
Objective: To determine if the observed cellular effect of this compound is dependent on functional mitochondria.
Materials:
-
Parental cell line
-
ρ₀ cell line (generated by long-term culture with low-dose ethidium (B1194527) bromide or using a mitochondrially targeted restriction endonuclease)[6][13]
-
This compound
-
Assay reagents for the cellular phenotype of interest (e.g., cell viability assay, reporter gene assay)
Procedure:
-
Cell Culture: Culture both the parental and ρ₀ cell lines under appropriate conditions. ρ₀ cells typically require supplementation with uridine (B1682114) and pyruvate.
-
Treatment: Treat both cell lines with a range of this compound concentrations. Include a vehicle control.
-
Assay Performance: After the desired incubation period, perform the relevant cellular assay to measure the phenotype of interest.
-
Data Analysis: Compare the dose-response curves of this compound in the parental and ρ₀ cell lines.
Interpretation:
-
Specific mitochondrial effect: this compound elicits a response in the parental cell line but has little to no effect in the ρ₀ cell line.
-
Potential off-target effect: this compound causes a similar response in both cell lines, indicating that the effect is independent of a functional respiratory chain.
Protocol 2: Measuring Reactive Oxygen Species (ROS) Production
Objective: To quantify the induction of ROS by this compound and compare it to other mitochondrial inhibitors.
Materials:
-
Cell line of interest
-
This compound, Rotenone, Myxothiazol
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green, MitoSOX™ Red)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence measurements.
-
Inhibitor Treatment: Treat cells with the desired concentrations of mitochondrial inhibitors. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
Probe Loading: After the desired treatment time, remove the media and incubate the cells with the ROS-sensitive probe according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader.
Data Analysis: Quantify the fluorescence intensity for each treatment condition and normalize to the vehicle control.
Protocol 3: Assessing Apoptosis Induction
Objective: To determine the extent to which this compound induces apoptosis and compare it with other inhibitors.
Materials:
-
Cell line of interest
-
This compound, Rotenone, Oligomycin, Myxothiazol
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the mitochondrial inhibitors for a time course determined by preliminary experiments.
-
Cell Staining: Harvest the cells and stain them with Annexin V and Propidium Iodide according to the kit protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
Data Analysis: Compare the percentage of apoptotic cells in each treatment group to the vehicle control.
Visualizing Pathways and Workflows
Signaling Pathways Affected by Mitochondrial Inhibition
Inhibition of the mitochondrial electron transport chain can have far-reaching consequences on cellular signaling. The following diagram illustrates some of the key pathways known to be affected by mitochondrial dysfunction induced by inhibitors like this compound.
Caption: Signaling pathways impacted by mitochondrial ETC inhibition.
Experimental Workflow for Assessing Inhibitor Specificity
A systematic approach is necessary to confidently attribute an observed cellular effect to the on-target action of a mitochondrial inhibitor.
Caption: A logical workflow for assessing inhibitor specificity.
Conclusion
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. Mitochondria play a central role in apoptosis induced by alpha-tocopheryl succinate, an agent with antineoplastic activity: comparison with receptor-mediated pro-apoptotic signaling. [vivo.weill.cornell.edu]
- 3. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Generation of ρ0 cells utilizing a mitochondrially targeted restriction endonuclease and comparative analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Electron Transport Chain Complex III Is Required for this compound to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rho(0) tumor cells: a model for studying whether mitochondria are targets for rhodamine 123, doxorubicin, and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Differential Impact of Antimycin A on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antimycin A, a potent inhibitor of mitochondrial complex III, has demonstrated significant anticancer properties across a variety of cancer cell lines. Its primary mechanism of action involves the disruption of the electron transport chain, leading to a cascade of cellular events including increased production of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and ultimately, induction of apoptosis. However, the sensitivity and cellular response to this compound can vary considerably among different cancer cell types. This guide provides a comparative analysis of the impact of this compound on various cancer cell lines, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative effects of this compound on different cancer cell lines, providing a basis for comparing its cytotoxic and pro-apoptotic potency.
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Lung Adenocarcinoma | ~50 µM | [1] |
| HCT-116 | Colorectal Carcinoma | 29 µg/mL | |
| HeLa | Cervical Cancer | ~50 µM |
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines. This table highlights the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | Treatment | Apoptosis Rate | Mitochondrial Membrane Potential (ΔΨm) Loss | Reference |
| A549 | Lung Adenocarcinoma | 50 µM this compound | ~17% | ~38% | [1][2] |
| CAL 27 | Oral Squamous Cell Carcinoma | This compound | High Annexin V expression | Depleted | [3] |
| Ca9-22 | Oral Squamous Cell Carcinoma | This compound | High Annexin V expression | Depleted | [3] |
Table 2: Pro-Apoptotic Effects of this compound on Different Cancer Cell Lines. This table compares the induction of apoptosis and the loss of mitochondrial membrane potential in various cancer cell lines following treatment with this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways. The primary mechanism involves the generation of oxidative stress, which in turn triggers downstream apoptotic pathways. Furthermore, this compound has been shown to influence other key pathways involved in cancer cell proliferation and survival.
Figure 1: Signaling Pathways Affected by this compound. This diagram illustrates the primary mechanism of this compound in inhibiting the mitochondrial electron transport chain, leading to increased ROS production and decreased mitochondrial membrane potential, which subsequently trigger apoptosis. It also shows the impact on the c-Myc and Wnt/β-catenin signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.
Figure 2: MTT Assay Workflow. This diagram outlines the key steps involved in performing a cell viability assay using the MTT reagent to determine the cytotoxic effects of a compound.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound demonstrates a potent but variable anticancer activity across different cancer cell lines. Its efficacy is closely linked to its ability to induce mitochondrial dysfunction, leading to oxidative stress and apoptosis. The differential sensitivity observed in various cancer cell lines, such as oral, lung, and colorectal cancers, underscores the importance of a targeted approach in cancer therapy. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of novel anticancer strategies targeting mitochondrial metabolism. Further research is warranted to elucidate the precise molecular determinants of sensitivity to this compound in different cancer contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversal of Antimycin A-Induced Mitochondrial Dysfunction by Antioxidants: A Comparative Guide
An objective comparison of antioxidant efficacy in mitigating the cytotoxic effects of Antimycin A, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a potent inhibitor of mitochondrial complex III, is widely used in research to induce mitochondrial dysfunction and oxidative stress. Its mechanism of action involves blocking the electron transport chain, leading to a cascade of detrimental cellular events, including increased production of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), loss of mitochondrial membrane potential (MMP), and ultimately, apoptosis.[1][2][3][4][5] This guide provides a comparative analysis of various antioxidants in reversing these effects, supported by experimental data from multiple studies.
Comparative Efficacy of Antioxidants
The following table summarizes the quantitative data on the effectiveness of different antioxidants in mitigating this compound-induced toxicity. The data is compiled from studies on various cell lines and demonstrates the potential of these compounds to rescue cells from mitochondrial damage.
| Antioxidant | Cell Line | This compound Concentration | Antioxidant Concentration | Key Effects Observed | Reference |
| Magnolol | MC3T3-E1 (Osteoblastic cells) | Not specified | Not specified | Reduced cardiolipin (B10847521) peroxidation, mitochondrial superoxide (B77818), and nitrotyrosine production. Prevented MMP dissipation and ATP loss. | [1] |
| N-acetylcysteine (NAC) | Human Pulmonary Fibroblast (HPF) cells | ~150 µM (IC50) | Not specified | Attenuated cell growth inhibition, death, and MMP loss. Decreased overall ROS levels. | [2] |
| CAL 27 and Ca9-22 (Oral cancer cells) | Not specified | Not specified | Partially prevented selective antiproliferation, oxidative stress, and DNA damage. | [6] | |
| Endothelial Cells (CPAEC and HUVEC) | Not specified | Not specified | Decreased ROS levels. Reduced CPAEC death but enhanced HUVEC death. | [7] | |
| Vitamin C | Human Pulmonary Fibroblast (HPF) cells) | 100 µM & 200 µM | Not specified | Enhanced toxicity at 100 µM AMA, but attenuated these effects at 200 µM AMA. | [2] |
| α-Lipoic Acid (α-LA) | MC3T3-E1 (Osteoblastic cells) | 50 µM | 10, 50, 100 µM | Attenuated cytotoxicity and LDH release in a dose-dependent manner. Reduced ROS and mitochondrial superoxide production. Inhibited the reduction of MMP and complex IV dysfunction. | [8] |
| MnTMPyP & Tempol | Vagal neurons (TRPV1-/-) | Not specified | 50 µM & 100 µM | Reduced the mean this compound-evoked increase in intracellular calcium. | [9] |
| Phyllanthus amarus aqueous extract | Hep3B (Hepatocellular carcinoma cells) | Not specified | Not specified | Mitigated H2O2-induced membrane damage and AMA-governed mitochondrial protein and lipid degradation. Escalated mitochondrial membrane potential. | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced cytotoxicity and the general workflow for validating the efficacy of antioxidants.
Caption: this compound signaling pathway and antioxidant intervention.
Caption: General experimental workflow for validation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers looking to replicate or build upon these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., MC3T3-E1, HPF) in a 96-well plate at a density of 1.5 x 10^4 cells/well and culture overnight.[10]
-
Treatment: Pre-incubate cells with various concentrations of the antioxidant for a specified time (e.g., 1 hour) before adding this compound.[1] Incubate for the desired experimental duration (e.g., 24 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Mitochondrial Membrane Potential (MMP)
-
Cell Treatment: Culture and treat cells with antioxidants and/or this compound as described for the cell viability assay.
-
JC-1 Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with 5 µM JC-1 dye for 10 minutes at 37°C.[11]
-
Flow Cytometry Analysis: Harvest the cells and resuspend in PBS. Analyze the fluorescence using a flow cytometer. The ratio of red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence is used as an indicator of MMP.
Detection of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with antioxidants and this compound in a suitable culture plate.
-
DCFH-DA Staining: After treatment, wash the cells and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.[8]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels. For mitochondrial superoxide, MitoSOX Red can be used as a specific probe.[11]
Measurement of Glutathione (GSH) Levels
-
Cell Treatment and Lysis: After treatment with this compound and/or antioxidants, harvest the cells and lyse them.
-
GSH Assay: Determine the GSH content using a commercially available GSH assay kit, which typically involves a reaction that produces a colorimetric or fluorescent product proportional to the amount of GSH.
-
Quantification: Measure the absorbance or fluorescence and calculate the GSH concentration relative to the total protein content of the cell lysate.[2]
Western Blot Analysis for Apoptotic Markers
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers such as cleaved caspase-3 and PARP, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
This guide provides a foundational understanding of how antioxidants can counteract the detrimental effects of this compound. The presented data and protocols offer a starting point for researchers to design and conduct their own investigations into the therapeutic potential of various antioxidant compounds.
References
- 1. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 2. This compound induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells [pubmed.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. This compound: From Mitochondrial Poison to Multifaceted Biological Probe and Therapeutic Agent. | Read by QxMD [read.qxmd.com]
- 6. This compound shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound on endothelial cells in cell death, reactive oxygen species and GSH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of α-lipoic acid against this compound cytotoxicity in MC3T3-E1 osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Antimycin A: A Guide for Laboratory Professionals
Antimycin A is a highly toxic substance that requires meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] Adherence to established protocols is critical due to its classification as a hazardous material.[3] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are familiar with the associated hazards and have access to the appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (consult manufacturer's compatibility chart), a lab coat, and respiratory protection if there is a risk of dust generation.[4][5]
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Emergency Procedures: Be aware of the location of emergency equipment, including eyewash stations, safety showers, and spill kits. In case of exposure, seek immediate medical attention.[1][6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate the Area: Immediately alert others and evacuate non-essential personnel from the spill area.[3]
-
Secure the Location: Restrict access to the contaminated zone. If safe to do so, prevent the spill from spreading or entering drains.[4]
-
Report the Spill: Notify your institution's Environmental Health and Safety (EHS) department or equivalent authority immediately.[6]
-
Cleanup (if trained): Only personnel trained in hazardous material cleanup should address the spill.
-
Solid Spills: Gently cover the spill with an absorbent material like sand or vermiculite.[4] Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste. Avoid generating dust.[4]
-
Liquid Spills: Absorb the spill with a non-combustible material and place it into a designated, sealed container for hazardous waste.[7]
-
-
Decontamination: Clean the spill area with soap and water.[5] All materials used for cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is dictated by its form and concentration. All waste must be handled in accordance with local, state, and federal regulations.[4]
Step 1: Waste Characterization and Segregation
Properly identify and segregate this compound waste at the point of generation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
High-Concentration Waste: Includes pure this compound, expired stock solutions, and grossly contaminated materials. This is considered acute hazardous waste.
-
Low-Concentration Waste: Includes used cell culture media and dilute experimental solutions. Due to this compound's high aquatic toxicity, these should also be treated as hazardous waste.[2] Do not discharge any amount into the sewer or waterways.[2][4]
-
Contaminated Solid Waste: Includes items such as pipette tips, flasks, gloves, and other disposable labware that have come into contact with this compound.
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in designated, leak-proof, and chemically compatible containers.[4]
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
Keep containers tightly sealed and store them in a secure, designated area away from incompatible materials.[3]
Step 3: Disposal of this compound Waste
All this compound waste must be disposed of through an approved hazardous waste disposal program.[1]
-
High-Concentration Waste: This must be collected by a licensed hazardous waste contractor for incineration or other approved disposal methods.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated hazardous waste container. Do not pour down the drain.[2][4]
-
Contaminated Solids: Place all contaminated solid waste, such as gloves, pipette tips, and labware, into a designated hazardous waste container.[5] Some institutional guidelines may allow for the disposal of non-grossly contaminated items in the regular trash, but this should be confirmed with your EHS officer.[6] Given the high toxicity, treating all contaminated items as hazardous waste is the most prudent approach.
Step 4: Decontamination of Reusable Equipment
Thoroughly decontaminate all reusable equipment that has come into contact with this compound. Wash with soap and water, and collect the rinse water as hazardous aqueous waste.[5]
Summary of Disposal Procedures
| Waste Type | Collection Container | Disposal Method | Key Precautions |
| Pure this compound / Stock Solutions | Labeled, sealed hazardous waste container | Collection by certified hazardous waste vendor | Do not mix with other waste streams. Store in a secure, locked location.[1] |
| Aqueous Solutions (e.g., media) | Labeled, sealed hazardous aqueous waste container | Collection by certified hazardous waste vendor | DO NOT pour down the drain.[2][4] |
| Contaminated Solid Waste (gloves, tips) | Labeled hazardous solid waste container | Collection by certified hazardous waste vendor | Segregate from other lab trash. |
| Empty Original Containers | Original container | Handle as hazardous waste; do not rinse. | Puncture containers to prevent reuse before disposal through a hazardous waste program.[4] |
Experimental Protocol: Decontamination of Non-Disposable Labware
-
Initial Rinse: Carefully rinse the equipment with a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone, depending on compatibility with the equipment) to remove residual this compound. Collect this solvent rinse as hazardous waste.
-
Wash: Wash the equipment thoroughly with laboratory-grade detergent and warm water.
-
Triple Rinse: Rinse the equipment three times with deionized water.
-
Waste Collection: Collect all rinsates (solvent and aqueous) as hazardous aqueous waste containing this compound.
-
Drying: Allow the equipment to dry completely before reuse.
Note: Always consult your institution's EHS department for approved decontamination procedures.
Disposal Workflow Diagram
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Antimycin A
For laboratory professionals engaged in pivotal research and drug development, the safe handling of potent compounds like Antimycin A is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work. Adherence to these procedural steps will mitigate risks associated with this hazardous substance.
This compound, a secondary metabolite produced by Streptomyces bacteria, is a powerful respiratory inhibitor used as a fungicide, insecticide, and miticide in laboratory settings.[1] It is classified as an extremely hazardous substance and is toxic if inhaled, swallowed, or in contact with skin.[1][2][3] Understanding and implementing rigorous safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is critical when working with this compound.
| Control/PPE | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4] |
| Eyewash Station & Safety Shower | Must be readily accessible in the immediate work area for emergency use.[5] | |
| Primary PPE | Safety Goggles | Provide protection against splashes.[4] |
| Face Shield | To be worn in conjunction with goggles when there is a higher risk of splashing.[5] | |
| Lab Coat | A standard lab coat is required to protect against minor spills and contamination.[4] | |
| Long Pants & Closed-Toe Shoes | To ensure no skin is exposed.[4] | |
| Gloves | Nitrile gloves are recommended; double-gloving is advised. Change gloves frequently and immediately if contaminated.[4][6] | |
| Respiratory Protection | NIOSH-approved Respirator | Required when working outside of a fume hood or when dusts are generated.[1] Follow OSHA respirator regulations (29 CFR 1910.134).[2] |
Procedural Workflow for Handling this compound
The following diagram outlines the essential steps for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
